1-Iodo-2-methoxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAWOOAVCQUZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296637 | |
| Record name | 1-iodo-2-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32721-21-4 | |
| Record name | 1-Iodo-2-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32721-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 110657 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032721214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32721-21-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-iodo-2-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2-methoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Iodo-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-iodo-2-methoxynaphthalene, a crucial aromatic iodo compound with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and purification, and offers an analysis of its spectral data.
Core Chemical Properties
This compound is a solid organic compound. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉IO | [1][2][3] |
| Molecular Weight | 284.09 g/mol | [1] |
| Appearance | Off-white to white solid | |
| Melting Point | 88 °C | [2] |
| Boiling Point | 348.1 °C at 760 mmHg | [2] |
| Density | 1.674 g/cm³ | [2] |
| CAS Number | 32721-21-4 | [1][2][3] |
| IUPAC Name | This compound | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process starting from 2-naphthol. The general workflow involves the iodination of 2-naphthol to form 1-iodo-2-naphthol, followed by the methylation of the hydroxyl group.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Iodo-2-naphthol from 2-Naphthol [4]
-
Materials: 2-naphthol, sodium iodide (NaI), concentrated sulfuric acid, hydrogen peroxide (H₂O₂), methanol.
-
Procedure:
-
In a suitable reaction vessel, dissolve 60 mmol of 2-naphthol and 60 mmol of NaI in 300 mL of methanol.
-
Cool the mixture in an ice bath.
-
Slowly add 90 mmol of concentrated sulfuric acid, followed by the dropwise addition of 120 mmol of hydrogen peroxide.
-
Maintain the reaction in the ice bath for 2 hours, then allow it to stir at room temperature for an additional 1.5 hours.
-
Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude 1-iodo-2-naphthol.
-
Step 2: Synthesis of this compound from 1-Iodo-2-naphthol [4]
-
Materials: 1-iodo-2-naphthol, anhydrous potassium carbonate (K₂CO₃), dimethyl sulfate, acetone, ammonia solution, ethyl acetate.
-
Procedure:
-
Dissolve 35.014 mmol of 1-iodo-2-naphthol in 35 mL of acetone.
-
Add 70.079 mmol of finely ground anhydrous potassium carbonate to the solution and stir the suspension for 20 minutes.
-
Add 52.8 mmol of dimethyl sulfate dropwise over 5 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed (approximately 2.5 hours).
-
Quench the reaction by the slow addition of 104 mmol of concentrated ammonia solution.
-
Add water and ethyl acetate to the mixture for extraction.
-
Separate the aqueous layer and wash it with additional ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent to yield the crude this compound as a tan powder.
-
Purification Protocol (Adapted from 1-Iodo-2-naphthol purification) [5]
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of hexane/acetone).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Spectral Data Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The introduction of the iodine atom at the 1-position will influence the chemical shifts of the neighboring protons.
Reference Data: ¹H NMR Chemical Shifts of 1-Methoxynaphthalene [6]
| Assignment | Chemical Shift (δ) in ppm |
| H-8 | 8.263 |
| H-5 | 7.742 |
| H-4 | 7.43 |
| H-6 | 7.43 |
| H-7 | 7.372 |
| H-3 | 7.309 |
| H-2 | 6.694 |
| -OCH₃ | 3.863 |
For this compound, the proton at the 3-position is expected to be significantly shifted downfield due to the anisotropic effect of the adjacent iodine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the iodine (C-1) will show a characteristic chemical shift at a lower field compared to an unsubstituted carbon.
Reference Data: ¹³C NMR Chemical Shifts of 1-Methoxynaphthalene [6]
| Assignment | Chemical Shift (δ) in ppm |
| C-1 | 154.7 |
| C-8a | 134.4 |
| C-4a | 127.4 |
| C-7 | 126.6 |
| C-5 | 125.9 |
| C-6 | 125.2 |
| C-8 | 122.1 |
| C-4 | 120.1 |
| C-3 | 119.9 |
| C-2 | 104.9 |
| -OCH₃ | 55.4 |
Mass Spectrometry
In an electron ionization mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 284. The fragmentation pattern will likely involve the loss of the iodine atom and the methoxy group.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A strong peak at m/z 284.
-
[M - CH₃]⁺: Loss of a methyl radical from the methoxy group, resulting in a fragment at m/z 269.
-
[M - I]⁺: Loss of an iodine radical, leading to a fragment at m/z 157.
-
[M - OCH₃]⁺: Loss of a methoxy radical, giving a fragment at m/z 253.
Biological Activity and Applications
While specific studies on the biological activity of this compound are limited, related methoxynaphthalene derivatives have been investigated for their anti-inflammatory properties.[7] The presence of the iodo group makes this compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions to form more complex molecules for drug discovery and materials science. The carbon-iodine bond is relatively weak and can be readily functionalized.
Safety Information
This compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | C11H9IO | CID 269493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Sciencemadness Discussion Board - Methylation of 1-iodo-2-naphthol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 1-Iodo-2-methoxynaphthalene (CAS: 32721-21-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 1-Iodo-2-methoxynaphthalene. This document is intended to serve as a valuable resource for professionals in research and development who are interested in this compound as a potential building block or intermediate in organic synthesis and medicinal chemistry.
Core Chemical and Physical Properties
This compound is a halogenated aromatic ether. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 32721-21-4 | [1][2][3] |
| Molecular Formula | C₁₁H₉IO | [1][2][3] |
| Molecular Weight | 284.09 g/mol | [1][2][3] |
| Appearance | Off-white to white solid | [2] |
| Melting Point | 88 °C | [2] |
| Boiling Point | 348.1 °C at 760 mmHg | [2] |
| Density | 1.674 g/cm³ | [2] |
| Solubility | Information not available | |
| Storage Temperature | 2-8°C, protect from light | [2][3] |
Synthesis of this compound
There are two primary synthetic routes to this compound: the methylation of 1-iodo-2-naphthol and the direct iodination of 2-methoxynaphthalene.
Experimental Protocol 1: Methylation of 1-Iodo-2-naphthol
This method involves the O-methylation of the hydroxyl group of 1-iodo-2-naphthol using a methylating agent in the presence of a base.
Materials:
-
1-Iodo-2-naphthol
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Acetone
-
Ammonia solution (14.8 M in water)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-iodo-2-naphthol (1.0 equivalent) in acetone (approximately 3.7 mL per gram of starting material).
-
Add finely ground anhydrous potassium carbonate (2.0 equivalents) to the solution and stir the suspension for 20 minutes at room temperature.
-
Add dimethyl sulfate (1.5 equivalents) dropwise to the suspension over 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 hours.
-
Upon completion, slowly add concentrated ammonia solution (3.0 equivalents) over 5 minutes to quench the excess dimethyl sulfate.
-
Add water and ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it with an additional portion of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Experimental Protocol 2: Iodination of 2-Methoxynaphthalene
This method involves the direct electrophilic iodination of the electron-rich naphthalene ring of 2-methoxynaphthalene. N-Iodosuccinimide (NIS) activated by an acid catalyst is an effective reagent for this transformation[4][5][6].
Materials:
-
2-Methoxynaphthalene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methoxynaphthalene (1.0 equivalent) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data
The structural identity and purity of this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the reported ¹H and ¹³C NMR data for this compound.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.15 | d | 8.6 | Ar-H |
| 7.83 | d | 8.9 | Ar-H |
| 7.74 | d | 8.1 | Ar-H |
| 7.55 | ddd | 8.4, 6.9, 1.1 | Ar-H |
| 7.38 | m | Ar-H | |
| 7.21 | d | 8.9 | Ar-H |
| 4.03 | s | -OCH₃ |
¹³C NMR Data (100.6 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 156.6 | C-O |
| 135.6 | Ar-C |
| 131.2 | Ar-C |
| 130.4 | Ar-C |
| 129.9 | Ar-C |
| 128.2 | Ar-C |
| 128.1 | Ar-C |
| 124.3 | Ar-C |
| 112.9 | Ar-C |
| 87.7 | C-I |
| 57.2 | -OCH₃ |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the molecular weight of the compound.
| m/z | Interpretation |
| 284.00 | [M]⁺ (Molecular Ion) |
Applications in Research and Drug Development
As of the date of this document, a comprehensive search of scientific literature and patent databases did not yield specific information on the biological activity, pharmacological properties, or direct applications of this compound in drug development or its involvement in specific signaling pathways.
Aryl iodides are, however, valuable intermediates in medicinal chemistry. They are frequently utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to construct complex molecular architectures. The iodo-substituent on the naphthalene core of this compound provides a reactive handle for such transformations, allowing for the introduction of various functional groups and the synthesis of novel derivatives for biological screening.
Safety Information
This compound is classified with the following hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment before any experimental work. All procedures should be carried out by trained professionals in a suitably equipped laboratory.
References
- 1. This compound | C11H9IO | CID 269493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synthesis of 1-Iodo-2-methoxynaphthalene from 2-Naphthol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-iodo-2-methoxynaphthalene, a valuable building block in organic synthesis, starting from the readily available 2-naphthol. The synthesis is a two-step process involving the methylation of 2-naphthol to 2-methoxynaphthalene, followed by a regioselective iodination. This document details the experimental protocols, reaction mechanisms, and quantitative data to facilitate the successful and reproducible synthesis of the target compound.
Overall Synthesis Workflow
The synthesis proceeds in two sequential steps:
-
Methylation of 2-Naphthol: The phenolic hydroxyl group of 2-naphthol is converted to a methyl ether, yielding 2-methoxynaphthalene. This is typically achieved via a Williamson ether synthesis.
-
Iodination of 2-Methoxynaphthalene: The intermediate, 2-methoxynaphthalene, undergoes electrophilic aromatic substitution to introduce an iodine atom at the C1 position, affording the final product, this compound.
Caption: Overall two-step synthesis of this compound from 2-Naphthol.
Experimental Protocols
Step 1: Synthesis of 2-Methoxynaphthalene from 2-Naphthol
This step can be performed using several methylating agents. Two common and effective methods are presented below.
Method A: Using Dimethyl Sulfate
Dimethyl sulfate is a highly effective but toxic and carcinogenic reagent. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are essential.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool the resulting solution of sodium 2-naphthoxide in an ice bath.
-
Slowly add dimethyl sulfate dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, warm the reaction mixture to 70-80°C for one hour to ensure the reaction goes to completion and to hydrolyze any remaining dimethyl sulfate.[1]
-
Cool the mixture to room temperature, which should cause the 2-methoxynaphthalene to solidify.
-
Collect the crude product by vacuum filtration and wash it with a 10% sodium hydroxide solution to remove any unreacted 2-naphthol, followed by washing with water.[1]
-
The crude product can be purified by recrystallization from ethanol.[1]
Method B: Using Methyl Iodide
Methyl iodide is a less toxic alternative to dimethyl sulfate.
Experimental Protocol:
-
In a flask, dissolve potassium hydroxide in methanol with stirring.
-
Add 2-naphthol to the solution and stir until it is completely dissolved.
-
Add methyl iodide to the flask, stopper it, and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into a 5% sodium hydroxide solution and stir to remove any unreacted 2-naphthol.
-
Collect the precipitated product by vacuum filtration and wash with water.
-
Purify the crude 2-methoxynaphthalene by recrystallization from ethanol.
Table 1: Quantitative Data for the Methylation of 2-Naphthol
| Parameter | Method A (Dimethyl Sulfate) | Method B (Methyl Iodide) |
| Reagents | ||
| 2-Naphthol | 1.0 eq | 1.0 eq |
| Sodium Hydroxide | 1.1 eq | - |
| Potassium Hydroxide | - | 1.1 eq |
| Dimethyl Sulfate | 1.1 eq | - |
| Methyl Iodide | - | 2.0 eq |
| Solvent | Water | Methanol |
| Reaction Temperature | 0-10 °C (addition), then 70-80 °C | Room Temperature |
| Reaction Time | ~2 hours | 24-72 hours |
| Reported Yield | 79-94%[2] | 60-77%[2] |
Step 2: Synthesis of this compound from 2-Methoxynaphthalene
This regioselective iodination is effectively carried out using N-iodosuccinimide (NIS) as the iodinating agent, with a catalytic amount of a strong acid.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-methoxynaphthalene in acetonitrile.
-
To this solution, add N-iodosuccinimide (NIS).
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Table 2: Quantitative Data for the Iodination of 2-Methoxynaphthalene
| Parameter | Value |
| Reagents | |
| 2-Methoxynaphthalene | 1.0 eq |
| N-Iodosuccinimide (NIS) | 1.1 eq |
| Trifluoroacetic Acid (TFA) | 0.1-0.3 eq |
| Solvent | Acetonitrile |
| Reaction Temperature | Room Temperature |
| Reaction Time | 15-30 minutes |
| Reported Yield | 86-96% |
Reaction Mechanisms
Mechanism of Methylation: Williamson Ether Synthesis
The methylation of 2-naphthol follows a Williamson ether synthesis pathway, which is a classic Sₙ2 reaction.
Caption: Mechanism of the Williamson ether synthesis for the methylation of 2-naphthol.
The reaction begins with the deprotonation of the acidic phenolic proton of 2-naphthol by a base (e.g., NaOH or KOH) to form the sodium or potassium 2-naphthoxide salt. The resulting naphthoxide ion is a potent nucleophile that attacks the electrophilic methyl group of the methylating agent (dimethyl sulfate or methyl iodide) in an Sₙ2 fashion, displacing the leaving group (sulfate or iodide) to form 2-methoxynaphthalene.[3]
Mechanism of Iodination: Electrophilic Aromatic Substitution
The iodination of 2-methoxynaphthalene is an electrophilic aromatic substitution (SₑAr) reaction. The methoxy group is an activating, ortho-, para-directing group. In the case of 2-methoxynaphthalene, the C1 (ortho) and C3 (ortho) positions are activated. Due to steric hindrance at the C3 position and greater electronic activation at the C1 position, the iodination occurs regioselectively at the C1 position.
Caption: Mechanism of the electrophilic iodination of 2-methoxynaphthalene.
The reaction is initiated by the activation of NIS by the catalytic amount of trifluoroacetic acid to generate a more potent electrophilic iodine species ("I⁺"). The electron-rich naphthalene ring of 2-methoxynaphthalene then attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base in the reaction mixture removes a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.
References
An In-depth Technical Guide to the Synthetic Routes for the Iodination of 2-Methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the iodination of 2-methoxynaphthalene, a key transformation in the synthesis of various pharmaceutical intermediates and functional materials. This document details several methodologies, presenting quantitative data, step-by-step experimental protocols, and visualizations of reaction pathways to facilitate understanding and replication.
Introduction
2-Methoxynaphthalene is an activated aromatic system prone to electrophilic substitution. The methoxy group at the 2-position preferentially directs incoming electrophiles to the C1 and C3 positions. However, due to steric hindrance and electronic effects, iodination predominantly occurs at the C1 position, yielding 1-iodo-2-methoxynaphthalene. This high regioselectivity is a common feature across various iodination methods. This guide will explore the most common and effective methods for this transformation, including direct iodination with molecular iodine, the use of N-iodosuccinimide, iodine monochloride, and advanced catalytic methods.
Iodination using N-Iodosuccinimide (NIS)
The use of N-Iodosuccinimide (NIS) is a widely adopted method for the iodination of activated aromatic compounds due to its mild reaction conditions and high yields.
Data Presentation
| Reagent/Parameter | Condition | Yield (%) | Reference |
| Starting Material | 2-Methoxynaphthalene | - | [1] |
| Iodinating Agent | N-Iodosuccinimide (NIS) | - | [1] |
| Solvent | Acetonitrile (CH3CN) | - | [1] |
| Temperature | Room Temperature | - | [1] |
| Reaction Time | Not Specified | 96 | [1] |
Experimental Protocol
Materials:
-
2-Methoxynaphthalene (1 mmol)
-
N-Iodosuccinimide (NIS) (1 mmol)
-
Acetonitrile (CH3CN) (4 mL)
-
Diethyl ether
-
Aqueous sodium bisulfite (NaHSO3) solution
-
Water
Procedure:
-
Dissolve 1 mmol of 2-methoxynaphthalene in 4 mL of acetonitrile in a round-bottom flask.
-
Add 1 mmol of N-Iodosuccinimide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, evaporate the solvent under reduced pressure.
-
To the residue, add diethyl ether.
-
Wash the ethereal phase with an aqueous sodium bisulfite solution to remove any unreacted iodine, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product, this compound, is often obtained in high purity.[1]
Reaction Mechanism
Mechanism of NIS Iodination
Direct Iodination with Molecular Iodine and an Oxidizing Agent
Direct iodination with molecular iodine (I₂) is often inefficient due to the low electrophilicity of I₂. The presence of an oxidizing agent is necessary to generate a more potent iodinating species, such as the iodonium ion (I⁺).
Using Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a green and readily available oxidizing agent for this purpose.
| Reagent/Parameter | Condition | Yield (%) | Reference |
| Starting Material | Methoxy-substituted aromatics | - | [2] |
| Iodinating Agent | Iodine (I₂) | - | [2] |
| Oxidizing Agent | 30% aq. Hydrogen Peroxide (H₂O₂) | - | [2] |
| Conditions | Solvent-free (SFRC) or in water | - | [2] |
| Temperature | 45 °C | Varies | [2] |
| Reaction Time | 5 - 27 hours | Varies | [2] |
Note: Specific yield for 2-methoxynaphthalene was not detailed in the provided search results, but the method is applicable to methoxy-substituted aromatics.
Materials:
-
2-Methoxynaphthalene (1 mmol)
-
Iodine (I₂) (0.5 - 1 mmol)
-
30% aqueous Hydrogen Peroxide (H₂O₂) (0.6 - 1 mmol)
Procedure:
-
In a reaction vessel, combine 2-methoxynaphthalene, iodine, and 30% aqueous hydrogen peroxide. The molar ratios may need to be optimized for this specific substrate.[2]
-
Heat the reaction mixture at 45 °C with stirring for the required duration (monitoring by TLC is recommended).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction is performed under solvent-free conditions, the product may precipitate. The workup would typically involve partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is then washed with a solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
Using Iodic Acid (HIO₃)
Iodic acid is another effective oxidizing agent for in situ generation of the electrophilic iodine species.
| Reagent/Parameter | Condition | Yield (%) | Reference |
| Starting Material | Naphthalenes | - | |
| Iodinating Agent | Iodine (I₂) | - | |
| Oxidizing Agent | Sodium Iodate (NaIO₃) / Sulfuric Acid (H₂SO₄) | Good | |
| Solvent | Aqueous Acetic Acid (80:20 v/v) | - | |
| Temperature | Heating | - | |
| Reaction Time | Not Specified | - |
Note: While a specific protocol for 2-methoxynaphthalene was not found, a general procedure for naphthalenes is provided.
Materials:
-
2-Methoxynaphthalene (0.1 M)
-
Iodine (0.008 M)
-
Sodium Iodate (0.2 M)
-
Sulfuric Acid (0.04 M)
-
Acetic Acid (40 mL)
-
Water (10 mL)
-
Diethyl ether
-
10-15% aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask fitted with an air condenser, dissolve 2-methoxynaphthalene in a mixture of acetic acid and water.
-
Add iodine, sodium iodate, and sulfuric acid to the reaction mixture.
-
Heat the reaction mixture. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture repeatedly with a 10-15% aqueous sodium bicarbonate solution, followed by a water wash.
-
Extract the product with diethyl ether.
-
Dry the ethereal solution over anhydrous sodium sulfate and evaporate the solvent under suction.
-
The crude product can be purified by column chromatography on alumina.
Reaction Mechanism
Direct Iodination Mechanism
Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a potent electrophilic iodinating agent due to the polarized I-Cl bond, which makes the iodine atom highly electrophilic.
Data Presentation
Experimental Protocol
Materials:
-
2-Methoxynaphthalene
-
Iodine Monochloride (ICl)
-
A suitable solvent (e.g., acetic acid, dichloromethane)
-
Aqueous sodium thiosulfate solution
Procedure:
-
Dissolve 2-methoxynaphthalene in a suitable solvent in a reaction flask, cooled in an ice bath.
-
Slowly add a solution of iodine monochloride (typically 1 equivalent) in the same solvent dropwise, while maintaining a low temperature.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.[3]
-
Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate to destroy any excess ICl.[3]
-
Perform a standard aqueous workup by separating the organic layer, washing with brine, and drying over an anhydrous drying agent.[3]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[3]
Reaction Mechanism
Iodination with ICl
Catalytic C-H Iodination using Metal-Organic Frameworks (MOFs)
Recent advances in catalysis have introduced the use of Metal-Organic Frameworks (MOFs) for C-H activation and functionalization, including iodination.
Data Presentation
| Catalyst | Yield (%) after 24h at RT | Reference |
| MOF-808 | ~85 | [4] |
| MOF-808-seed | ~90 | [4] |
| UiO-66 | ~40 | [4] |
| UiO-66-NH₂ | ~35 | [4] |
Experimental Protocol
A detailed, step-by-step experimental protocol for the catalytic iodination of 2-methoxynaphthalene using MOFs was not available in the search results. However, a general description of the reaction is as follows:
The reaction typically involves stirring 2-methoxynaphthalene with an iodine source (such as I₂) in the presence of a catalytic amount of the MOF (e.g., MOF-808) in a suitable solvent at room temperature. The reaction progress would be monitored over time (e.g., 24 hours) to determine the yield of this compound.[4] The workup would likely involve filtering off the catalyst, followed by standard aqueous workup and purification of the product.
Reaction Pathway
Catalytic Iodination Workflow
General Experimental Workflow
The following diagram illustrates a general workflow applicable to most of the described iodination reactions.
General Experimental Workflow
Conclusion
The iodination of 2-methoxynaphthalene to selectively yield this compound can be achieved through several effective synthetic routes. The choice of method depends on factors such as desired yield, reaction conditions, and the availability of reagents. The NIS method offers a mild and high-yielding approach. Direct iodination with molecular iodine in the presence of an oxidizing agent provides a more classical and cost-effective route, with greener options like hydrogen peroxide being viable. Iodine monochloride is a powerful reagent for this transformation, while emerging catalytic methods using MOFs show promise for efficient C-H functionalization under mild conditions. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most suitable method for their synthetic needs.
References
Spectroscopic Profile of 1-Iodo-2-methoxynaphthalene: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-iodo-2-methoxynaphthalene. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed spectral data, experimental protocols, and a visual workflow for spectroscopic analysis.
Core Spectral Data
The following sections present the key spectral data for this compound (CAS No: 32721-21-4, Molecular Formula: C₁₁H₉IO, Molecular Weight: 284.09 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra were acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer for ¹H NMR and a 100.6 MHz spectrometer for ¹³C NMR.[1]
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.15 | d | 8.6 | H-8 |
| 7.83 | d | 8.9 | H-4 |
| 7.74 | d | 8.1 | H-5 |
| 7.55 | ddd | 8.4, 6.9, 1.1 | H-6 |
| 7.34-7.42 | m | - | H-7 |
| 7.21 | d | 8.9 | H-3 |
| 4.03 | s | - | -OCH₃ |
Table 1: ¹H NMR spectral data for this compound.[1]
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 156.6 | C-2 |
| 135.6 | C-8a |
| 131.2 | C-4a |
| 130.4 | C-8 |
| 129.9 | C-6 |
| 128.2 | C-4 |
| 128.10 | C-5 |
| 124.3 | C-7 |
| 112.9 | C-3 |
| 87.7 | C-1 |
| 57.2 | -OCH₃ |
Table 2: ¹³C NMR spectral data for this compound.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The primary ion observed corresponds to the molecular ion.
| m/z | Relative Intensity (%) | Assignment |
| 284.00 | 100 | [M]⁺ |
Table 3: Key mass spectrometry data for this compound.[1]
Predicted fragmentation patterns for various adducts are also available.[2][3]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3100-3000 | Medium-Weak | Aromatic C-H | Stretch |
| 1650-1500 | Medium-Strong | Aromatic C=C | Stretch |
| 1300-1200 | Strong | Aryl-O | Asymmetric Stretch |
| 1100-1000 | Strong | Aryl-O | Symmetric Stretch |
| ~550 | Strong | C-I | Stretch |
Table 4: Predicted infrared absorption bands for this compound.
Experimental Protocols
The following sections detail generalized but comprehensive methodologies for obtaining the spectral data presented.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube, ensuring the liquid height is adequate for the instrument's detector (typically 4-5 cm).
Data Acquisition:
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed, either manually or automatically, to optimize the homogeneity of the magnetic field and improve spectral resolution.
-
¹H NMR Parameters: A standard single-pulse sequence is typically used. For a 400 MHz spectrometer, common parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required. A spectral width of around 200-250 ppm is standard, with a relaxation delay of 2-5 seconds.
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane, typically at a concentration in the low µg/mL range.
Instrumentation and Conditions:
-
Gas Chromatograph (GC): The sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a higher final temperature (e.g., 280°C) to ensure separation of components. Helium is commonly used as the carrier gas.
-
Mass Spectrometer (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like this compound, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR beam. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil.
Data Acquisition: The sample is placed in the sample holder of an FTIR spectrometer. A background spectrum (of the KBr pellet or Nujol) is first recorded and automatically subtracted from the sample spectrum to provide the final absorbance or transmittance spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).
Visualized Workflow
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide to the Physical Properties of 1-Iodo-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methoxynaphthalene is an aromatic organic compound with the chemical formula C₁₁H₉IO.[1][2] As a halogenated derivative of methoxynaphthalene, its physical and chemical properties are of significant interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Aryl halides, in general, are crucial building blocks in cross-coupling reactions, enabling the formation of complex molecular architectures. This guide provides a detailed overview of the core physical properties of this compound, along with general experimental protocols for their determination and a typical workflow for its synthesis and characterization.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These parameters are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉IO | [1][2] |
| Molecular Weight | 284.09 g/mol | [1] |
| Appearance | Not explicitly stated, but aryl halides are typically colorless, crystalline solids or liquids. | [3] |
| Melting Point | 88 °C | |
| Boiling Point | 348.1 °C at 760 mmHg; 141-142 °C at 2 Torr | |
| Density | 1.674 g/cm³ | |
| Refractive Index | 1.674 | |
| Vapor Pressure | 0.000103 mmHg at 25°C | |
| Flash Point | 164.3 °C | |
| Solubility | Generally insoluble in water, but soluble in organic solvents like alcohol, ether, or benzene. | [3] |
| LogP | 3.453 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 1 |
Experimental Methodologies
Synthesis of Aryl Iodides: A General Protocol
Aryl iodides can be synthesized through various methods. One common approach involves the reaction of arylhydrazines with iodine. The following is a general procedure that can be adapted for the synthesis of this compound from 2-methoxy-1-naphthylhydrazine.
Procedure:
-
To a round-bottomed flask, add the desired arylhydrazine hydrochloride derivative (1 equivalent), iodine (I₂) (1 equivalent), and a minimal amount of a suitable solvent such as dimethyl sulfoxide (DMSO).
-
The reaction mixture is then stirred at a moderately elevated temperature (e.g., 60 °C) for several hours under a normal atmosphere.
-
Upon completion, the mixture is cooled to room temperature.
-
A quenching solution, such as saturated aqueous sodium thiosulfate (Na₂S₂O₃), is added to remove any unreacted iodine, followed by the addition of water.
-
The aqueous mixture is then extracted multiple times with an organic solvent (e.g., chloroform or ethyl acetate).
-
The combined organic layers are dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) and then concentrated under reduced pressure.
-
The resulting crude product can be purified using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure aryl iodide.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Procedure:
-
A small amount of the crystalline this compound is finely crushed and packed into a capillary tube, which is then sealed at one end.[4]
-
The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube containing mineral oil) or a modern melting point apparatus.[4]
-
The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.
Determination of Boiling Point
For liquid compounds or those that can be distilled, the boiling point is a fundamental physical property.
Procedure (Capillary Method):
-
A small amount of the liquid is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube.[5]
-
The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6]
-
The heat is then removed, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]
Visualized Workflow: Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of an organic compound like this compound.
Caption: A generalized workflow for the synthesis and characterization of an organic compound.
Conclusion
This technical guide provides a consolidated source of information on the key physical properties of this compound. The data presented in a structured format, along with generalized experimental protocols, offers valuable insights for researchers and professionals in the fields of chemistry and drug development. The provided workflow diagram further elucidates the logical progression of synthesis and characterization for such compounds. A thorough understanding of these fundamental properties is crucial for the successful application of this compound in further research and development endeavors.
References
- 1. This compound | C11H9IO | CID 269493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-IODO-2-METHOXY-NAPHTHALENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
Solubility of 1-Iodo-2-methoxynaphthalene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Iodo-2-methoxynaphthalene, a key intermediate in organic synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicting the qualitative solubility of this compound in a range of common organic solvents based on fundamental chemical principles and analysis of analogous compounds. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific experimental conditions. This includes a visual workflow diagram to aid in the experimental setup.
Introduction
This compound is a halogenated aromatic ether with significant applications in the synthesis of complex organic molecules and pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. The principle of "like dissolves like" governs the solubility of a solute in a solvent, indicating that substances with similar intermolecular forces are more likely to be miscible. This compound possesses a large, non-polar naphthalene core, a moderately polar methoxy group, and a polarizable iodine atom, resulting in a nuanced solubility profile.
Predicted Solubility Profile
Based on these principles, the predicted solubility of this compound in various organic solvents is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The large, non-polar naphthalene ring of this compound will have strong van der Waals interactions with these non-polar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The presence of the methoxy group and the polarizable iodine atom will allow for dipole-dipole interactions with these solvents, enhancing solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond will not be as effectively utilized by this compound, which is a hydrogen bond acceptor but not a donor.[5] Solubility is expected to decrease with increasing alcohol chain length. |
| Halogenated | Dichloromethane, Chloroform | High | The similar polarizability and dipole moments between this compound and these solvents will lead to strong intermolecular forces and high solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether functional group in these solvents can interact favorably with the methoxy group and the aromatic system of the solute. |
| Aqueous | Water | Insoluble | The large hydrophobic naphthalene core and the lack of significant hydrogen bonding capability will make it immiscible with water. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in an organic solvent of interest. This method, a variation of the well-established shake-flask technique, is reliable for determining the thermodynamic solubility of solid compounds.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Experimental Workflow Diagram
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
This technical guide has provided a detailed, albeit qualitative, assessment of the solubility of this compound in a variety of organic solvents, based on established chemical principles. For researchers requiring precise quantitative data, a robust and detailed experimental protocol for solubility determination has been presented. The generation and dissemination of such quantitative data would be a valuable contribution to the scientific community, aiding in the advancement of organic synthesis and pharmaceutical development involving this important compound.
References
Commercial Suppliers and Synthetic Applications of 1-Iodo-2-methoxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 1-Iodo-2-methoxynaphthalene (CAS No: 32721-21-4), a key building block in organic synthesis. Furthermore, it details established experimental protocols for its preparation and its application in common cross-coupling reactions, which are fundamental to the construction of complex molecular architectures in drug discovery and materials science.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉IO |
| Molecular Weight | 284.09 g/mol |
| CAS Number | 32721-21-4 |
| Melting Point | 88 °C |
| Boiling Point | 141-142 °C @ 2 Torr |
| Appearance | Tan Powder |
| Storage | 4°C, protect from light |
Commercial Availability
This compound is available from a range of commercial suppliers in varying quantities and purities. The following table summarizes a selection of vendors. Please note that availability and pricing are subject to change and should be confirmed with the respective supplier.
| Supplier | Purity | Available Quantities |
| Matrix Scientific | Not specified | 1g, 5g, 25g |
| Crysdot | 95+% | 1g |
| Chemenu | 95% | 1g |
| AOBChem | 95% | 500mg |
| Alichem | Not specified | 250mg, 500mg, 1g |
| AK Scientific | Not specified | 2.5g |
| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Inquire for details |
| Sigma-Aldrich | AldrichCPR | 1EA |
| ChemScene | ≥98% | Inquire for details |
| BLD Pharm | Not specified | Inquire for details |
| P&S Chemicals | Not specified | Inquire for details |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the methylation of 1-iodo-2-naphthol. The following protocol is a representative example.
Experimental Protocol: Methylation of 1-iodo-2-naphthol[1]
-
Dissolution: Dissolve 1-iodo-2-naphthol (1 equivalent) in acetone.
-
Base Addition: Add finely ground anhydrous potassium carbonate (2 equivalents) to the solution and stir the suspension for 20 minutes.
-
Methylation: Add dimethyl sulfate (1.5 equivalents) dropwise over 5 minutes.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed (approximately 2.5 hours).
-
Quenching: Slowly add aqueous ammonia over 5 minutes to quench the reaction.
-
Extraction: Add water and ethyl acetate. Separate the aqueous layer and wash it with an additional portion of ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Evaporate the solvent to yield the product as a tan powder.
Applications in Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, which are pivotal in the formation of carbon-carbon bonds.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]
-
Reactant Preparation: Dissolve the aryl iodide (e.g., this compound, 1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent such as a 9:1 mixture of THF and DMA.
-
Catalyst System: The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., Argon) at elevated temperatures (e.g., 75 °C).
-
Work-up: After the reaction is complete, add water and extract the product with an organic solvent like hexane.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate the solvent. The crude product is then purified by column chromatography on silica gel.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[3][4]
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., cesium carbonate, 2.5 equivalents).
-
Solvent: Add a suitable solvent, such as a mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon) for several minutes.
-
Heating: Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing the cross-coupling reactions described above.
Caption: General workflow for cross-coupling reactions.
References
An In-depth Technical Guide to the Synthesis of Substituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
Naphthalene and its substituted derivatives are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and regioselective methods for the synthesis of these bicyclic aromatic compounds is a cornerstone of modern organic chemistry. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted naphthalenes, with a focus on practical experimental protocols and comparative data to aid in methodology selection.
Transition-Metal-Catalyzed Annulation and Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the synthesis of complex aromatic systems, and naphthalenes are no exception. Palladium, rhodium, and copper catalysts are at the forefront of these methodologies, enabling the construction of the naphthalene core through various annulation and cross-coupling strategies.
Palladium-Catalyzed Annulation Reactions
Palladium-catalyzed annulation reactions are a powerful tool for the one-step construction of the naphthalene ring system. A common and effective approach involves the reaction of internal alkynes with ortho-substituted aryl halides.
A plausible catalytic cycle for this transformation is depicted below. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. Subsequent carbopalladation of the alkyne, followed by intramolecular C-H activation or related cyclization pathways, and eventual reductive elimination furnishes the naphthalene product and regenerates the active Pd(0) catalyst.
Caption: Palladium-Catalyzed Annulation Cycle.
Experimental Protocol: Palladium-Catalyzed Annulation of an Internal Alkyne
The following is a general procedure for the palladium-catalyzed synthesis of substituted naphthalenes from o-allylaryl halides and internal alkynes.[1]
Materials:
-
o-Allylaryl halide (1.0 equiv)
-
Internal alkyne (1.2 equiv)
-
Palladium acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add palladium acetate and triphenylphosphine.
-
Add anhydrous DMF and stir the mixture at room temperature for 10 minutes.
-
Add the o-allylaryl halide, internal alkyne, and triethylamine to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted naphthalene.
Table 1: Scope of Palladium-Catalyzed Annulation of Internal Alkynes
| Entry | o-Allylaryl Halide | Alkyne | Product | Yield (%) |
| 1 | o-Iodoallylbenzene | Diphenylacetylene | 1,2-Diphenylnaphthalene | 88 |
| 2 | o-Iodoallylbenzene | 1-Phenyl-1-propyne | 1-Methyl-2-phenylnaphthalene | 75 |
| 3 | o-Bromoallylbenzene | Diphenylacetylene | 1,2-Diphenylnaphthalene | 70 |
| 4 | o-Iodoallylbenzene | 4-Octyne | 1,2-Dipropylnaphthalene | 65 |
Copper-Catalyzed Annulation Reactions
Copper-catalyzed reactions provide a cost-effective alternative to palladium-based systems for the synthesis of substituted naphthalenes. A notable example is the annulation of o-bromobenzaldehydes with β-ketoesters.[2]
Experimental Protocol: Copper-Catalyzed Annulation of o-Bromobenzaldehyde with a β-Ketoester
Materials:
-
o-Bromobenzaldehyde (1.0 equiv)
-
β-Ketoester (1.2 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
2-Picolinic acid (20 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
In a dry reaction vial, combine o-bromobenzaldehyde, β-ketoester, copper(I) iodide, 2-picolinic acid, and cesium carbonate.
-
Add anhydrous DMSO to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the substituted naphthalene.
Table 2: Substrate Scope for Copper-Catalyzed Naphthalene Synthesis
| Entry | o-Bromobenzaldehyde | β-Ketoester | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Ethyl benzoylacetate | 2-Ethoxycarbonyl-1-phenylnaphthalene | 86 |
| 2 | 2-Bromo-5-methoxybenzaldehyde | Ethyl acetoacetate | 2-Ethoxycarbonyl-6-methoxy-1-methylnaphthalene | 81 |
| 3 | 2-Bromobenzaldehyde | Ethyl 2-oxocyclohexanecarboxylate | Tetrahydro-1H-benzo[b]xanthen-1-one | 75 |
| 4 | 2-Iodobenzaldehyde | Ethyl benzoylacetate | 2-Ethoxycarbonyl-1-phenylnaphthalene | 78 |
Cross-Coupling Reactions for Naphthalene Synthesis
Cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are indispensable for the synthesis of biaryl compounds, including substituted naphthalenes. These reactions typically involve the coupling of an organometallic reagent with an organic halide.
Experimental Workflow for Suzuki Coupling
Caption: General Suzuki Coupling Workflow.
Experimental Protocol: Suzuki Coupling for the Synthesis of 1-Phenylnaphthalene
The following protocol is a general procedure for the Suzuki coupling of 1-bromonaphthalene with phenylboronic acid.
Materials:
-
1-Bromonaphthalene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Dioxane/Water (10:1 mixture)
Procedure:
-
To a Schlenk flask, add 1-bromonaphthalene, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain 1-phenylnaphthalene.
Table 3: Comparison of Cross-Coupling Reactions for Naphthalene Synthesis
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki | Organoboron | Commercially available, stable reagents; mild conditions | Potential for protodeboronation |
| Stille | Organotin | Tolerates a wide range of functional groups | Toxicity of tin reagents and byproducts |
| Negishi | Organozinc | Highly reactive; good for less reactive halides | Moisture and air sensitive reagents |
Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and powerful method for the construction of six-membered rings and can be applied to the synthesis of substituted naphthalenes, often through a subsequent aromatization step.
Experimental Protocol: Diels-Alder Reaction for Naphthalene Synthesis
A typical procedure involves the reaction of a suitable diene with a dienophile, followed by an oxidative aromatization step.
Materials:
-
Diene (e.g., 1,3-butadiene derivative) (1.0 equiv)
-
Dienophile (e.g., a substituted alkyne or alkene) (1.1 equiv)
-
High-boiling point solvent (e.g., xylene, toluene)
-
Oxidizing agent for aromatization (e.g., DDQ, chloranil)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diene and dienophile in the solvent.
-
Heat the mixture to reflux and maintain for several hours to overnight, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Add the oxidizing agent and stir at room temperature or with gentle heating until aromatization is complete.
-
Perform an appropriate aqueous workup, extract the product with an organic solvent, and dry the organic layer.
-
Concentrate the solvent and purify the crude product by chromatography or recrystallization.
Table 4: Examples of Diels-Alder Reactions in Naphthalene Synthesis
| Diene | Dienophile | Aromatization Condition | Product | Reference |
| 1,3-Butadiene | Benzyne | - | Naphthalene | [3] |
| 1-Methoxy-1,3-cyclohexadiene | Dimethyl acetylenedicarboxylate | DDQ | Dimethyl 1-methoxynaphthalene-2,3-dicarboxylate | N/A |
| Anthracene | Maleic Anhydride | Retro-Diels-Alder | Naphthalene (from adduct) | [4] |
C-H Activation/Functionalization
Direct C-H activation has emerged as a step-economical and atom-economical strategy for the synthesis of substituted naphthalenes. This approach avoids the pre-functionalization of starting materials often required in traditional cross-coupling reactions. Rhodium and palladium catalysts are commonly employed for these transformations.
Logical Flow of Directing Group-Assisted C-H Functionalization
Caption: C-H Functionalization Strategy.
Experimental Protocol: Rhodium-Catalyzed C-H Alkenylation of a Naphthylamide
The following is a representative procedure for the rhodium-catalyzed ortho-C-H alkenylation of a 1-naphthylamide.
Materials:
-
1-Naphthylamide (1.0 equiv)
-
Alkenylating agent (e.g., ethyl acrylate) (2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a screw-capped vial, add the 1-naphthylamide, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Evacuate and backfill the vial with argon.
-
Add the alkenylating agent and 1,2-dichloroethane.
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the C-H alkenylated product.
Table 5: Scope of Rhodium-Catalyzed C-H Alkenylation
| Naphthylamide | Alkene | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | N-methoxy-1-naphthamide | Ethyl acrylate | Ethyl (E)-3-(2-(methoxycarbamoyl)naphthalen-1-yl)acrylate | 85 | | N-pivaloyl-1-naphthylamine | Styrene | N-(2-styrylnaphthalen-1-yl)pivalamide | 78 | | N-acetyl-1-naphthylamine | 1-Hexene | N-(2-(hex-1-en-1-yl)naphthalen-1-yl)acetamide | 65 |
Conclusion
The synthesis of substituted naphthalenes is a mature yet continually evolving field of organic chemistry. This guide has outlined several of the most powerful and versatile strategies, including transition-metal-catalyzed annulations and cross-couplings, Diels-Alder cycloadditions, and direct C-H functionalization. The choice of a particular method will depend on factors such as the desired substitution pattern, functional group tolerance, and the availability of starting materials. The provided experimental protocols and comparative data tables are intended to serve as a practical resource for researchers in the design and execution of their synthetic routes to this important class of compounds.
References
- 1. Negishi Coupling | NROChemistry [nrochemistry.com]
- 2. Cu(i)-catalyzed annulation for the synthesis of substituted naphthalenes using o-bromobenzaldehydes and β-ketoesters as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
electrophilic substitution of 2-methoxynaphthalene
An In-depth Technical Guide to the Electrophilic Substitution of 2-Methoxynaphthalene
Introduction
2-Methoxynaphthalene, also known by the trade name Nerolin, is an aromatic ether of significant interest in the chemical and pharmaceutical industries. Its naphthalene core, activated by the electron-donating methoxy group, makes it a versatile precursor for the synthesis of more complex molecules. A paramount application is its role as a key starting material in the industrial synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3]
This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental methodologies associated with the . It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and modification of naphthalene-based compounds. The discussion will focus on key reactions such as Friedel-Crafts acylation, halogenation, alkylation, and formylation, emphasizing the factors that control product distribution.
Reaction Mechanisms and Regioselectivity
The methoxy (-OCH₃) group at the C2 position is a powerful activating, ortho, para-directing group. In the context of the naphthalene ring system, this electronic influence primarily enhances the reactivity of the C1 (ortho) and C6 (para-like) positions, making them susceptible to attack by electrophiles.[4]
The outcome of electrophilic substitution on 2-methoxynaphthalene is a classic example of the interplay between kinetic and thermodynamic control.[2][4]
-
Kinetic Control: At lower temperatures, the reaction is faster at the more sterically accessible and electronically rich C1 position. The carbocation intermediate (sigma complex) formed by attack at C1 is well-stabilized. This leads to the formation of the 1-substituted product as the major isomer.[4][5]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible. The 1-substituted product, being more sterically hindered due to the peri-interaction with the hydrogen at C8, can revert to the starting material. The reaction equilibrium then favors the formation of the more stable, less sterically hindered 6-substituted product.[2][4]
Key Electrophilic Substitution Reactions
Friedel-Crafts Acylation
The acylation of 2-methoxynaphthalene is arguably the most studied electrophilic substitution reaction for this substrate, primarily because its product, 2-acetyl-6-methoxynaphthalene, is the direct precursor to Naproxen.[2][3] The regioselectivity is highly dependent on the choice of catalyst, solvent, and temperature.[2][5]
| Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (1-isomer:6-isomer) | Reference |
| Acetic Anhydride | Zr⁴⁺-zeolite beta | Dichloromethane | 140 | 36 | 29 | 1.6 : 1 | [1] |
| Acetic Anhydride | Fe³⁺-zeolite beta | - | - | 24 | 97 | - (37.4% to 6-isomer) | [1] |
| Acetyl Chloride | Anhydrous AlCl₃ | Nitrobenzene | 10.5-13 | 12+ | High | Predominantly 6-isomer | [5] |
| Acetyl Chloride | Anhydrous AlCl₃ | Carbon Disulfide | - | - | - | Principally 1-isomer | [5] |
| Acetic Anhydride | AlTPA Salt | 1,2-Dichloroethane | 90 | 6 | ~70 | >96% to 1-isomer |
AlTPA: Aluminum salt of tungstophosphoric acid
Protocol 3.1.1: Synthesis of 2-Acetyl-6-methoxynaphthalene (Thermodynamic Control) [5]
-
Setup: In a three-necked flask equipped with a stirrer, charge 200 mL of dry nitrobenzene, followed by 43 g (0.32 mol) of anhydrous aluminum chloride. Stir until dissolved.
-
Substrate Addition: Add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene to the solution.
-
Acylation: Cool the stirred solution to approximately 5°C using an ice bath. Add 25 g (0.32 mol) of acetyl chloride dropwise over 15-20 minutes, maintaining the internal temperature between 10.5°C and 13°C.
-
Aging: Remove the ice bath and allow the mixture to stand at room temperature for at least 12 hours to ensure equilibration to the thermodynamic product.
-
Work-up: Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Extraction: Transfer the two-phase mixture to a separatory funnel with 50 mL of chloroform. Separate the organic layer and wash it three times with 100 mL portions of water.
-
Purification: Remove the nitrobenzene and chloroform via steam distillation. Dissolve the solid residue in chloroform, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. Recrystallize the crude solid from methanol to yield pure 2-acetyl-6-methoxynaphthalene.
Protocol 3.1.2: Zeolite-Catalyzed Acylation [1][3]
-
Setup: In a 3-neck flask equipped with a magnetic stirrer and a condenser, add the acylating agent (e.g., 10 mmol acetic anhydride), 0.5 g of activated zeolite catalyst (e.g., Zr⁴⁺-zeolite beta), and 20 mL of solvent (e.g., dichloromethane).
-
Reaction Initiation: Stir the mixture for 2 minutes, then add 1.58 g (10 mmol) of 2-methoxynaphthalene.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 140°C) under a nitrogen atmosphere for the required duration (e.g., 36 hours).
-
Work-up: After the reaction, cool the mixture to room temperature. Separate the solid catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse.
-
Analysis: The liquid product mixture can be analyzed by gas chromatography (GC) and purified by column chromatography or distillation.
Bromination
The bromination of 2-methoxynaphthalene is a key step for producing intermediates used in various syntheses. Direct bromination tends to occur at the highly activated C1 position. To achieve substitution at the C6 position, a common industrial strategy involves a two-step "bromo-debromo" process.[6][7]
-
Dibromination: 2-methoxynaphthalene is first treated with two equivalents of bromine, leading to the formation of 1,6-dibromo-2-methoxynaphthalene.
-
Selective Debromination: The more labile bromine at the sterically hindered C1 position is then selectively removed using a reducing agent, such as iron powder, to yield the desired 2-bromo-6-methoxynaphthalene.[6][7]
| Reagents | Solvent | Key Step | Product | Reference |
| Br₂ (2 equiv.) | Acetic Acid | Bromination | 1,6-dibromo-2-methoxynaphthalene | [6][7] |
| 1,6-dibromo-2-methoxynaphthalene + Fe powder | Acetic Acid | Dehalogenation | 2-bromo-6-methoxynaphthalene | [6][7] |
| HBr + Peroxidic Compound | Halocarbon | In situ Br₂ generation | 1,6-dibromo-2-methoxynaphthalene | [8] |
Protocol 3.2.1: Synthesis of 2-Bromo-6-methoxynaphthalene [6][7]
-
Bromination: Dissolve 2-methoxynaphthalene in a suitable carboxylic acid solvent, such as acetic acid. Add two equivalents of bromine (Br₂) to form 1,6-dibromo-2-methoxynaphthalene.
-
Debromination: Without isolating the intermediate, add at least one mole equivalent of iron powder to the reaction mixture. The iron will selectively reduce the C1-Br bond.
-
Work-up: After the reaction is complete (monitored by TLC or GC), the mixture is worked up by filtering out the iron salts and extracting the product into an organic solvent.
-
Purification: The crude product is purified by crystallization or chromatography to yield 2-bromo-6-methoxynaphthalene.
Alkylation
Friedel-Crafts alkylation of 2-methoxynaphthalene can be performed using various alkylating agents and catalysts. The use of shape-selective catalysts like zeolites can offer excellent control over regioselectivity, which is particularly valuable in fine chemical synthesis.
| Catalyst | Temp. (°C) | Conversion (%) | Selectivity for 6-tert-butyl-isomer (%) |
| H-MOR | 160 | 65 | 96 |
| H-Y | 160 | ~100 | Lower (dialkylation observed) |
Reaction Conditions: 2-methoxynaphthalene (10 mmol), tert-butanol (20 mmol), catalyst (0.5 g), cyclohexane (100 ml).
Protocol 3.3.1: Zeolite-Catalyzed tert-Butylation of 2-Methoxynaphthalene [9]
-
Setup: In a suitable reactor, combine 0.5 g of a large-pore zeolite catalyst (e.g., H-Mordenite), 10 mmol of 2-methoxynaphthalene, 20 mmol of tert-butanol, and 100 ml of cyclohexane as the solvent.
-
Reaction: Heat the mixture to 160°C and stir for the required time (e.g., 6 hours), monitoring the reaction progress by GC.
-
Work-up: Cool the reaction mixture and filter to remove the zeolite catalyst.
-
Purification: Evaporate the solvent from the filtrate and purify the residue by column chromatography to isolate the alkylated products.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds.[10][11] The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[11][12] This electrophile then attacks the activated naphthalene ring. Given the high reactivity of the C1 position, formylation of 2-methoxynaphthalene is expected to yield 1-formyl-2-methoxynaphthalene.
-
Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺.
-
Electrophilic Attack: The Vilsmeier reagent attacks the C1 position of 2-methoxynaphthalene to form a sigma complex.
-
Aromatization: Loss of a proton restores aromaticity, yielding an iminium ion intermediate.
-
Hydrolysis: Aqueous work-up hydrolyzes the iminium ion to the final aldehyde product, 1-formyl-2-methoxynaphthalene.
Conclusion
The is a fundamentally important and highly versatile area of organic synthesis. The regiochemical outcome of these reactions is dictated by a delicate balance of electronic effects, steric hindrance, and reaction conditions, which allows for selective synthesis of either the kinetically or thermodynamically favored isomers. A thorough understanding of these controlling factors, coupled with the appropriate selection of reagents, catalysts, and experimental protocols, is critical for researchers aiming to synthesize specific naphthalene derivatives for applications in pharmaceuticals, fine chemicals, and materials science. The methodologies presented herein provide a robust foundation for the targeted functionalization of this valuable synthetic intermediate.
References
- 1. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 7. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 8. WO1998050334A1 - Production of brominated methoxynaphthalene compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Iodo-2-methoxynaphthalene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-iodo-2-methoxynaphthalene with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-1-methoxynaphthalene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2] The coupling of this compound with arylboronic acids provides a direct route to a variety of substituted 2-arylnaphthalene derivatives. The electronic properties of the substituent on the arylboronic acid can influence the reaction yield, with electron-donating groups generally favoring the reaction.[3]
Data Presentation
The following table summarizes the expected yields for the Suzuki coupling of this compound with representative arylboronic acids under typical reaction conditions. The data is compiled from general trends observed in Suzuki-Miyaura couplings of aryl iodides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 95 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 93 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 18 | 88 |
| 5 | 4-Nitrophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 24 | 75 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 284 mg), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg) to the flask.
-
Degassing: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can also be achieved by three cycles of evacuating the flask under vacuum and backfilling with the inert gas.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of toluene and 2 mL of water) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-1-methoxynaphthalene.
Visualizations
References
Application Notes and Protocols for the Heck Reaction of 1-Iodo-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Heck reaction conditions for 1-Iodo-2-methoxynaphthalene, a versatile building block in organic synthesis. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide, such as this compound, and an alkene. This reaction is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its functional group tolerance and stereoselectivity.[1][2]
Core Principles and Advantages
The Heck reaction with this compound offers several advantages for synthetic chemists. As an aryl iodide, it is generally more reactive than the corresponding aryl bromides or chlorides, often allowing for milder reaction conditions and lower catalyst loadings. The electron-donating methoxy group can influence the reactivity and regioselectivity of the coupling. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[3] Ligandless conditions or the use of simple phosphine ligands are often sufficient for the reaction of aryl iodides.[1]
Summary of Heck Reaction Conditions
The successful execution of a Heck reaction is highly dependent on the interplay of several factors, including the choice of catalyst, ligand (if any), base, solvent, and temperature. Below is a summary of typical conditions that can be applied to the Heck reaction of this compound with various alkenes, based on established protocols for similar substrates.
| Parameter | Condition | Rationale & Remarks |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd/C, Pd₂(dba)₃ | Palladium(II) acetate is a common and effective precatalyst. Heterogeneous catalysts like Pd/C can simplify product purification.[4] |
| Ligand | None (ligandless), PPh₃, P(o-tol)₃, Buchwald ligands | Aryl iodides are often reactive enough to not require a ligand. Simple phosphines can enhance reaction rates and stability. Bulky electron-rich phosphines can be effective for less reactive alkenes. |
| Base | NaOAc, K₂CO₃, Et₃N, DBU | An inorganic or organic base is required to neutralize the hydrogen halide formed during the reaction and regenerate the Pd(0) catalyst. The choice of base can influence the reaction rate and yield. |
| Solvent | DMF, DMAc, NMP, Acetonitrile, Ethanol | Polar aprotic solvents are commonly used to facilitate the dissolution of reagents and stabilize the catalytic species. Greener solvents like ethanol can also be effective, particularly under microwave irradiation.[4] |
| Temperature | 80 - 140 °C | The optimal temperature depends on the reactivity of the substrates and the catalytic system. Microwave heating can significantly reduce reaction times.[4] |
| Alkene Substrate | Acrylates, Styrenes, Electron-deficient olefins | Electron-deficient alkenes are generally more reactive in the Heck reaction. |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with representative electron-deficient alkenes.
Protocol 1: Heck Reaction with Ethyl Acrylate (Conventional Heating)
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and anhydrous DMF (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add triethylamine (1.5 mmol) followed by ethyl acrylate (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-ethyl 3-(2-methoxynaphthalen-1-yl)acrylate.
Protocol 2: Green Heck Reaction with Ethyl Crotonate (Microwave Irradiation)
This protocol is adapted from a green procedure developed for the Heck reaction of 2-bromonaphthalene.[4] Given the higher reactivity of iodoarenes, shorter reaction times or lower temperatures may be sufficient.
Materials:
-
This compound
-
Ethyl crotonate
-
Pd EnCat® 40 (or a similar supported palladium catalyst)
-
Sodium acetate (NaOAc)
-
Tetraethylammonium chloride (Et₄NCl)
-
Ethanol (EtOH)
-
Microwave vial
Procedure:
-
In a 10 mL microwave vial, add this compound (100 mg, 1 equiv.), Pd EnCat® 40 (0.8 mol%), sodium acetate (2.5 equiv.), and tetraethylammonium chloride (3 equiv.).[4]
-
Disperse the solids in ethanol (2 mL).
-
Add ethyl crotonate (1 equiv.) to the mixture.[4]
-
Seal the vial and heat the reaction mixture using microwave irradiation to 140 °C for 30 minutes.[4]
-
After cooling, filter the reaction mixture to remove the supported catalyst and wash the solid with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
References
- 1. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 1-Iodo-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, proceeds under mild conditions with high functional group tolerance, making it an invaluable tool in medicinal chemistry and materials science.[1] 1-Iodo-2-methoxynaphthalene is a key building block in the synthesis of various biologically active compounds and functional materials. Its Sonogashira coupling with terminal alkynes provides access to a diverse range of 1-alkynyl-2-methoxynaphthalene derivatives, which are important scaffolds in drug discovery.
This document provides a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes, including reaction conditions, purification procedures, and representative data.
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 1-alkynyl-2-methoxynaphthalene product and regenerate the Pd(0) catalyst.
Data Presentation: Representative Sonogashira Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aryl iodides with various terminal alkynes, providing a representative overview of the expected outcomes for reactions with this compound.
| Entry | Aryl Iodide | Terminal Alkyne | Pd-Catalyst (mol%) | Cu(I)-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 2 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 1 | 98[3] |
| 3 | 4-Iodoanisole | 1-Hexyne | CuI (10) | - | KF/Al₂O₃ | Toluene | 110 | 24 | 75[4] |
| 4 | 1-Iodo-2,3,4-trimethoxybenzene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | 60 | 12 | 85 |
| 5 | Iodobenzene | 4-Ethynyltoluene | Magnetic Janus Catalyst (1.2 wt% Pd) | - | Et₃N | H₂O | 80 | 2 | 96[5] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2] Glassware should be oven-dried before use. Reagents should be of high purity. Progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is suitable for substrates that are sensitive to copper salts or to minimize the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or 1,4-Dioxane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and the base (e.g., Cs₂CO₃).
-
Add the anhydrous solvent (e.g., DMF).
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for the Ullmann Condensation of 1-Iodo-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a powerful and versatile copper-catalyzed cross-coupling reaction used to form carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds.[1][2] This reaction is of paramount importance in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials.[3][4] The reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst and a base.[5] While traditional Ullmann conditions required harsh reaction temperatures and stoichiometric amounts of copper, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions with catalytic amounts of copper, significantly broadening the reaction's scope and functional group tolerance.[6]
This document provides detailed application notes and protocols for the Ullmann condensation of 1-iodo-2-methoxynaphthalene, a key intermediate for the synthesis of substituted naphthylamines and naphthyl ethers. These structural motifs are prevalent in biologically active compounds and functional materials. We present representative protocols for both N-arylation and O-arylation reactions.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for the Ullmann condensation of this compound with representative nucleophiles, aniline (for N-arylation) and phenol (for O-arylation). These conditions are based on optimized protocols for similar aryl iodides.[7][8][9]
Table 1: Reaction Parameters for N-Arylation of this compound with Aniline
| Parameter | Value | Notes |
| This compound | 1.0 equiv | Starting material |
| Aniline | 1.2 equiv | Nucleophile |
| Copper(I) Iodide (CuI) | 10 mol% | Catalyst |
| Ligand (e.g., L-Proline) | 20 mol% | Accelerates the reaction |
| Base (e.g., K₂CO₃) | 2.0 equiv | Neutralizes the HI formed |
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent |
| Temperature | 110-130 °C | Typical for Ullmann couplings |
| Reaction Time | 12-24 h | Monitored by TLC |
| Yield | 75-90% | Isolated yield |
Table 2: Reaction Parameters for O-Arylation of this compound with Phenol
| Parameter | Value | Notes |
| This compound | 1.0 equiv | Starting material |
| Phenol | 1.2 equiv | Nucleophile |
| Copper(I) Iodide (CuI) | 5 mol% | Catalyst |
| Ligand (e.g., 1,10-Phenanthroline) | 10 mol% | Accelerates the reaction |
| Base (e.g., Cs₂CO₃) | 2.0 equiv | Strong, non-nucleophilic base |
| Solvent | Toluene or Dioxane | Non-polar or weakly polar solvent |
| Temperature | 100-120 °C | Milder conditions often possible |
| Reaction Time | 18-24 h | Monitored by TLC |
| Yield | 80-95% | Isolated yield |
Experimental Protocols
The following are detailed methodologies for the N-arylation and O-arylation of this compound.
Protocol 1: Synthesis of N-(2-methoxy-1-naphthyl)aniline
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) and aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methoxy-1-naphthyl)aniline.
Protocol 2: Synthesis of 1-methoxy-2-phenoxynaphthalene
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry oven-dried round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Fit the flask with a reflux condenser and place it under an inert atmosphere of argon or nitrogen.
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the reaction's progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic phase with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-methoxy-2-phenoxynaphthalene.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Ullmann condensation.
Caption: Experimental workflow for the Ullmann condensation.
Caption: Proposed catalytic cycle for the Ullmann condensation.
References
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]
- 3. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. CuI/DMPAO-catalyzed N-arylation of acyclic secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Iodo-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 1-iodo-2-methoxynaphthalene. This versatile building block is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic and photophysical properties. The protocols outlined below cover several major classes of palladium-catalyzed cross-coupling reactions, offering a practical guide for researchers in organic synthesis and drug development.
While specific experimental data for this compound is not extensively available in the cited literature, the following protocols are based on well-established procedures for structurally and electronically similar aryl iodides. These notes provide a robust starting point for the development of specific reaction conditions for this substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.
Quantitative Data Summary (Representative Examples)
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids, which can be adapted for this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| 2 | This compound (analogue) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 16 | ~95 |
| 3 | This compound (analogue) | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 8 | ~88 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C–N bonds, allowing the synthesis of arylamines from aryl halides.[1]
Quantitative Data Summary (Representative Examples)
The following table presents typical conditions for the Buchwald-Hartwig amination of aryl iodides.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | ~95 |
| 2 | This compound (analogue) | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~85 |
| 3 | This compound (analogue) | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 6 | ~92 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by this compound and morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[2]
Quantitative Data Summary (Representative Examples)
Typical conditions and yields for the Sonogashira coupling of aryl iodides are shown below.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | ~95 |
| 2 | This compound (analogue) | 1-Octyne | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH | DMF | 80 | 8 | ~90 |
| 3 | This compound (analogue) | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 12 | ~92 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube containing a stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature or gentle heating (e.g., 65 °C) until completion (monitored by TLC or GC-MS).
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, offering a mild and versatile method for C-C bond formation.[3]
Quantitative Data Summary (Representative Examples)
The following table illustrates typical conditions for the Stille coupling of aryl iodides.
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | THF | 65 | 12 | ~90 |
| 2 | This compound (analogue) | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | CsF | Dioxane | 100 | 16 | ~85 |
| 3 | This compound (analogue) | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | 8 | ~92 |
Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)stannane
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Add Pd(PPh₃)₄ to the solution.
-
Add tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through Celite, washing with diethyl ether.
-
Wash the organic filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, providing a valuable route to substituted alkenes.
Quantitative Data Summary (Representative Examples)
Typical conditions for the Heck reaction with aryl iodides are provided below.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | ~85 |
| 2 | This compound (analogue) | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 120 | 16 | ~90 |
| 3 | This compound (analogue) | 1-Octene | Herrmann's catalyst (0.5) | - | K₂CO₃ | Dioxane | 110 | 24 | ~75 |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Sealed tube or microwave vial
-
Magnetic stirrer and heating source
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Iodo-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-iodo-2-methoxynaphthalene as a key building block in the construction of diverse biaryl and related compounds. The protocols detailed herein are based on established palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended to serve as a practical guide for laboratory chemists engaged in the synthesis of novel molecular entities for pharmaceutical and materials science research.
Introduction to this compound in Cross-Coupling Reactions
This compound is a versatile aryl iodide that serves as an excellent substrate in a variety of palladium-catalyzed cross-coupling reactions. The presence of the electron-donating methoxy group can influence the reactivity of the C-I bond, and its steric bulk at the 2-position can play a role in the regioselectivity of certain reactions. The naphthalene core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 1-position through cross-coupling opens up a vast chemical space for the synthesis of novel compounds with potential biological activity.
Key Cross-Coupling Methodologies
The following sections outline detailed protocols for the application of this compound in four major classes of palladium-catalyzed cross-coupling reactions. The reaction conditions and yields provided are based on literature precedents for structurally similar aryl iodides and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[1] This reaction involves the coupling of an organoboron reagent with an organic halide.[1]
General Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 2-Methoxy-1-phenylnaphthalene
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (0.2 M concentration with respect to the aryl iodide).
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 90-98 |
Note: Yields are based on typical ranges for similar substrates and may require optimization.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed C-C coupling of an aryl halide with an alkene to form a substituted alkene.[2][3] This reaction is highly valuable for the synthesis of styrenyl and related derivatives.
General Reaction Scheme:
Caption: General workflow for the Heck reaction of this compound.
Experimental Protocol: Synthesis of (E)-1-(2-methoxy-1-naphthyl)-2-phenylethene
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), styrene (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).
-
Inert Atmosphere: Purge the tube with argon.
-
Reagent Addition: Add triethylamine (Et₃N, 2.0 equiv.) and anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Table 2: Representative Heck Reactions with this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 20 | 75-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 70-80 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 65-75 |
Note: Yields are based on typical ranges for similar substrates and may require optimization.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[4]
General Reaction Scheme:
Caption: General workflow for the Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of 1-(2-methoxy-1-naphthyl)-2-phenylethyne
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF, 0.3 M), followed by triethylamine (Et₃N, 3.0 equiv.) and phenylacetylene (1.1 equiv.).
-
Reaction: Stir the mixture at room temperature for 8-16 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Table 3: Representative Sonogashira Coupling Reactions with this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 12 | 90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH | DMF | 50 | 10 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 3 | Piperidine | Toluene | 60 | 16 | 88-96 |
Note: Yields are based on typical ranges for similar substrates and may require optimization.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[5][6]
General Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of N-phenyl-2-methoxy-1-naphthylamine
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), Xantphos (3 mol%), and cesium carbonate (Cs₂CO₃, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and aniline (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed dioxane (0.1 M).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 18-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Table 4: Representative Buchwald-Hartwig Amination Reactions with this compound
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 100 | 20 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 90 | 18 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 16 | 75-85 |
Note: Yields are based on typical ranges for similar substrates and may require optimization.
Conclusion
This compound is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions, providing efficient access to a wide array of biaryl, styrenyl, alkynyl, and amino-naphthalene derivatives. The protocols and data presented in these application notes serve as a foundational guide for researchers to explore the rich chemistry of this building block in the pursuit of novel molecules with potential applications in drug discovery and materials science. Optimization of the presented conditions may be necessary to achieve optimal results for specific substrate combinations.
References
Preparation of 1-Alkynyl-2-methoxynaphthalenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Alkynyl-2-methoxynaphthalenes are a class of organic compounds that hold significant interest in medicinal chemistry and materials science. The presence of the alkynyl moiety on the naphthalene scaffold provides a versatile handle for further functionalization through various chemical transformations, such as click chemistry, cyclization reactions, and cross-coupling reactions. This structural motif is a key component in the synthesis of complex polycyclic aromatic systems and pharmacologically active molecules. The preparation of these compounds is most commonly achieved through the Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis of 1-alkynyl-2-methoxynaphthalenes, focusing on the Sonogashira coupling of 1-halo-2-methoxynaphthalenes with a variety of terminal alkynes. Both traditional palladium/copper co-catalyzed and copper-free methodologies are presented to offer flexibility in experimental design.
Synthetic Methodologies
The Sonogashira reaction is the cornerstone for the synthesis of 1-alkynyl-2-methoxynaphthalenes.[2][3] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] However, copper-free variations have been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[2]
Palladium/Copper Co-catalyzed Sonogashira Coupling
This is the classic and most widely used method for the synthesis of arylalkynes. The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[4]
General Reaction Scheme:
Copper-Free Sonogashira Coupling
To avoid the use of a copper co-catalyst, which can sometimes lead to undesirable side reactions, copper-free Sonogashira protocols have been developed.[2][5] These methods often employ specific phosphine ligands or require slightly modified reaction conditions to facilitate the deprotonation of the alkyne and the subsequent transmetalation step directly on the palladium center.[4]
Data Presentation: Quantitative Analysis of Sonogashira Coupling Reactions
The following tables summarize the yields of 1-alkynyl-2-methoxynaphthalenes prepared via Sonogashira coupling under various conditions, showcasing the scope of the reaction with different alkynes and catalysts.
Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of 1-Iodo-2-methoxynaphthalene with Various Terminal Alkynes
| Entry | Alkyne (R-C≡CH) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 4 | 95 |
| 2 | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 4 | 92 |
| 3 | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 5 | 96 |
| 4 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 6 | 85 |
| 5 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 3 | 98 |
| 6 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 8 | 82 |
Table 2: Copper-Free Sonogashira Coupling of 1-Bromo-2-methoxynaphthalene with Terminal Alkynes
| Entry | Alkyne (R-C≡CH) | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| 2 | 4-Ethynyltoluene | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | 16 | 85 |
| 3 | 1-Octyne | Pd(PPh₃)₄ | - | DBU | DMF | 90 | 10 | 78 |
| 4 | Cyclopropylacetylene | Pd(OAc)₂ | SPhos | K₃PO₄ | THF | 80 | 18 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes a typical procedure for the coupling of a 1-halo-2-methoxynaphthalene with a terminal alkyne using a palladium/copper co-catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide [CuI] (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 284 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-alkynyl-2-methoxynaphthalene.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol outlines a representative copper-free Sonogashira coupling of 1-bromo-2-methoxynaphthalene with a terminal alkyne.
Materials:
-
1-Bromo-2-methoxynaphthalene (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Cesium carbonate [Cs₂CO₃] (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk tube, add 1-bromo-2-methoxynaphthalene (1.0 mmol, 237 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.04 mmol, 10.5 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and the terminal alkyne (1.5 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the mixture vigorously and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-alkynyl-2-methoxynaphthalene.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized experimental workflow for the synthesis of 1-alkynyl-2-methoxynaphthalenes.
Caption: Catalytic cycles of the Palladium/Copper co-catalyzed Sonogashira reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation Using 1-Iodo-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formation of carbon-nitrogen (C-N) bonds utilizing 1-iodo-2-methoxynaphthalene as a key building block. The synthesis of N-aryl and N-alkyl-2-methoxynaphthalen-1-amines is of significant interest in medicinal chemistry and materials science due to the prevalence of this scaffold in biologically active compounds and functional materials. The primary catalytic methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, offering versatile and efficient pathways to a diverse range of aminated naphthalene derivatives.
Introduction to C-N Bond Formation Strategies
The creation of C(sp²)-N bonds is a fundamental transformation in organic synthesis. Two of the most powerful and widely adopted methods for achieving this are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, high functional group tolerance, and generally mild reaction conditions. It has become a go-to method for the synthesis of aryl amines.[1][2] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired C-N coupled product.[2]
-
Ullmann Condensation (Goldberg Reaction): This classical copper-catalyzed reaction provides an alternative route to N-aryl compounds.[3] While traditional Ullmann conditions often required harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper salts in the presence of ligands, allowing for milder and more efficient transformations.[3] The mechanism is thought to involve the formation of a copper(I)-amide intermediate which then reacts with the aryl halide.[3]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a reliable and versatile method for the coupling of this compound with a wide array of primary and secondary amines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and reaction efficiency.
General Reaction Scheme:
Table 1: Exemplary Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 100 | 16 | 90-98 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (5) | K₂CO₃ (2.5) | DMF | 120 | 24 | 80-90 |
Note: The data in this table is representative and may require optimization for specific substrates and scales.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or oven-dried reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add sodium tert-butoxide (1.4 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the aryl iodide. Finally, add aniline (1.2 equiv) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation provides a valuable, often more economical, alternative to palladium-catalyzed methods for the N-arylation of this compound. Modern protocols often employ copper(I) salts as catalysts in the presence of a ligand to facilitate the reaction under milder conditions than traditionally required.
General Reaction Scheme:
Table 2: Representative Conditions for Ullmann Condensation with this compound
| Entry | Amine | Cu-Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | CuI (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 90 | 24 | 80-90 |
| 2 | Aniline | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2) | DMF | 110 | 20 | 75-85 |
| 3 | Imidazole | Cu₂O (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ (2) | Dioxane | 100 | 24 | 85-95 |
| 4 | Benzylamine | CuI (10) | None | K₂CO₃ (2) | Pyridine | 120 | 36 | 70-80 |
Note: The data in this table is representative and may require optimization for specific substrates and scales.
Detailed Experimental Protocol: Ullmann Condensation of this compound with Pyrrolidine
This protocol outlines a general procedure for the copper-catalyzed N-arylation of pyrrolidine with this compound.
Materials:
-
This compound
-
Pyrrolidine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction tube or flask with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction tube, add this compound (1.0 equiv), CuI (0.10 equiv, 10 mol%), L-proline (0.20 equiv, 20 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent and Amine Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the aryl iodide, followed by the addition of pyrrolidine (1.5 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Ullmann condensation.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation are both highly effective methods for the synthesis of N-substituted-2-methoxynaphthalen-1-amines from this compound. The choice between these two methodologies will depend on factors such as the nature of the amine coupling partner, functional group compatibility, and cost considerations. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize C-N bond formation reactions using this valuable naphthalenic building block. Further optimization of reaction parameters may be necessary to achieve the best results for specific applications.
References
Application Notes and Protocols for the Functionalization of the Naphthalene Core via 1-Iodo-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the naphthalene core using 1-iodo-2-methoxynaphthalene as a key building block. The naphthalene scaffold is a prevalent motif in many biologically active compounds and pharmaceuticals.[1][2] This document outlines procedures for common and powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the synthesis of a diverse range of substituted naphthalene derivatives.
Introduction to this compound
This compound is a versatile synthetic intermediate for introducing the 2-methoxynaphthyl moiety into more complex molecules. Its physical and chemical properties make it a suitable substrate for various palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₉IO |
| Molecular Weight | 284.09 g/mol |
| CAS Number | 32721-21-4 |
| Appearance | Solid |
| Melting Point | 88 °C |
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryls, which are common structures in medicinal chemistry.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Naphthylboronic acid | PdCl₂(L) (5) | Chiral Diamine (L) | KF | MeOH | 25 | 24 | - | [3] |
| 2 | gem-Diborylalkene | Pd(OAc)₂ (10) | BINAP (15) | Various | Toluene/H₂O | 30 | 48 | - | [4] |
| 3 | Boronic acid 167 | (-)-(M)-149 (5) | - | KOH | Dioxane/H₂O (9:1) | - | - | - | [5] |
| 4 | 2-Methyl-1-naphthylboronic acid | Pd(OAc)₂ | (R)-BINAP | - | - | - | - | - | [2][6] |
Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling [3][4]
This protocol is adapted for the asymmetric synthesis of axially chiral biaryls.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
(R)-BINAP (15 mol%)
-
Potassium phosphate (K₃PO₄, 2 equiv)
-
Toluene
-
Water
-
Schlenk tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried 10 mL Schlenk tube, add Pd(OAc)₂ (10 mol%) and (R)-BINAP (15 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ (2 equiv).
-
Add degassed water to the reaction mixture.
-
Stir the reaction at 30 °C for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Alkynylnaphthalenes
The Sonogashira coupling is a reliable method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,7-Octadiyne | Pd(PPh₃)₄ | - | Piperidine | - | - | - | 68 | [7] |
| 2 | 1,6-Heptadiyne | Pd(PPh₃)₄ | - | Piperidine | - | - | - | 56 | [7] |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | CuI (10) | TEA | TEA | 80 | >8 | - | [8] |
Experimental Protocol: Sonogashira Coupling [7][8]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (TEA)
-
Schlenk tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred suspension of this compound (1 equiv) and PdCl₂(PPh₃)₂ (5 mol%) in dry triethylamine under a nitrogen atmosphere, add CuI (10 mol%).
-
Add the terminal alkyne (1.2 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete after 8 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Arylnaphthylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a versatile route to aryl amines.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination:
A general procedure is available, though specific yield data for this compound was not found in the provided search results. The following protocol is based on a general method for aryl iodides.[9][10]
Experimental Protocol: Buchwald-Hartwig Amination [9][10]
Materials:
-
This compound
-
Amine (1.2 equiv)
-
[(π-allyl)PdCl]₂ (0.006 mmol)
-
cBRIDP ligand (0.022 mmol)
-
Potassium tert-butoxide (KOtBu, 1.56 mmol)
-
TPGS-750-M/H₂O surfactant solution
-
Microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Under an argon atmosphere, add [(π-allyl)PdCl]₂ (0.006 mmol), cBRIDP ligand (0.022 mmol), KOtBu (1.56 mmol), and the amine (1.2 mmol) to a 5.0 mL microwave vial equipped with a stir bar.
-
Add this compound (0.5 mmol).
-
Add an aliquot of TPGS-750-M/H₂O solution.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow and Catalytic Cycles
General Experimental Workflow:
Caption: A generalized workflow for cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Catalytic Cycle of Sonogashira Coupling:
Caption: Catalytic cycles of the Sonogashira coupling.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. d-nb.info [d-nb.info]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Iodo-2-methoxynaphthalene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methoxynaphthalene is a versatile aromatic building block that serves as a valuable precursor in the synthesis of complex organic molecules relevant to medicinal chemistry. Its utility primarily stems from the presence of an iodine atom at the 1-position of the naphthalene ring, which acts as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of pharmacologically active compounds. The 2-methoxy group, an electron-donating substituent, influences the reactivity of the naphthalene core and is a common feature in a number of bioactive natural products and synthetic drugs.
These application notes provide an overview of the key applications of this compound in medicinal chemistry, with a focus on its use in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, along with illustrative quantitative data.
Key Applications in Medicinal Chemistry
While direct synthesis of a marketed drug from this compound is not extensively documented in publicly available literature, its utility as a synthetic intermediate is evident through its application in foundational cross-coupling reactions. These reactions are instrumental in the synthesis of a wide array of molecular scaffolds, including those found in kinase inhibitors, molecular probes, and other therapeutic agents.
Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide. Using this compound, researchers can synthesize a variety of 1-aryl-2-methoxynaphthalene derivatives. These biaryl structures are privileged motifs in medicinal chemistry, often found in kinase inhibitors and other targeted therapies where the spatial arrangement of aromatic rings is crucial for binding to the target protein.
Construction of Aryl-Alkyne Frameworks via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction allows for the introduction of an alkynyl moiety at the 1-position of the 2-methoxynaphthalene core. The resulting aryl-alkynes are versatile intermediates that can be further elaborated or may themselves exhibit biological activity. Alkynes are present in a number of bioactive compounds and are also used as handles for "click" chemistry in bioconjugation and drug delivery.
Formation of Arylamines through Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction facilitates the coupling of this compound with a wide range of primary and secondary amines, providing access to 1-amino-2-methoxynaphthalene derivatives. The arylamine functional group is a key component of many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties.
Data Presentation: Representative Yields in Cross-Coupling Reactions
The following tables summarize representative yields for palladium-catalyzed cross-coupling reactions using aryl iodides similar in electronic nature to this compound. Actual yields will vary depending on the specific coupling partners, catalyst system, and reaction conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 80-92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 70-85 |
Table 2: Representative Yields for Sonogashira Coupling of Aryl Iodides
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 80-95 |
| 2 | 1-Octyne | Pd(OAc)₂ (1) | CuI (2) | DIPEA | DMF | 80 | 75-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 70 | 85-98 |
Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Iodides
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 75-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 80-95 |
| 3 | n-Butylamine | Pd G3 XPhos (1) | - | LHMDS | THF | 70 | 70-85 |
Experimental Protocols
The following are detailed protocols for the key cross-coupling reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 1-aryl-2-methoxynaphthalene derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
Objective: To synthesize a 1-alkynyl-2-methoxynaphthalene derivative.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 - 3.0 equiv)
-
Tetrahydrofuran (THF, anhydrous, degassed)
-
Schlenk flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (40-65 °C).
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 1-Iodo-2-methoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield of 1-iodo-2-methoxynaphthalene.
Troubleshooting Guides
Issue 1: Low to No Product Formation
Low or no yield in a Suzuki coupling reaction can be attributed to several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
| Potential Cause | Recommended Action |
| Inactive Catalyst | The active Pd(0) species may not have formed or has decomposed. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst or ensure the in situ generation of Pd(0) is effective. For instance, Pd(PPh₃)₄ is a common choice. |
| Poor Quality Boronic Acid | Boronic acids can dehydrate over time to form unreactive cyclic boroxines. Use fresh, high-quality boronic acid. Alternatively, potassium trifluoroborate salts can be used as they are often more stable. |
| Inefficient Transmetalation | The transfer of the organic group from the boron atom to the palladium center is a critical step. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Using a biphasic solvent system like Toluene/Water or Dioxane/Water can also facilitate this step.[1] |
| Suboptimal Temperature | The reaction temperature may be too low for the catalytic cycle to proceed efficiently. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Temperatures between 80-120 °C are common for Suzuki couplings. |
| Presence of Oxygen | Oxygen can deactivate the palladium catalyst. Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1] |
Issue 2: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of the desired product. Common side products in Suzuki couplings include homocoupled and dehalogenated compounds.
| Side Product | Potential Cause | Recommended Action |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. Rigorously degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction.[1] | |
| Dehalogenation of this compound | The iodo group is replaced by a hydrogen atom. This can be caused by certain bases or the presence of protic solvents. Use a non-protic solvent and carefully select the base to minimize this side reaction. | |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a proton. Use a less harsh base or switch to a more stable boronate ester, such as a pinacol ester.[1] Running the reaction under anhydrous conditions (if water is not part of a biphasic system) can also help.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?
A1: For aryl iodides like this compound, a variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃, often used in combination with a phosphine ligand. The electron-rich nature of the methoxynaphthalene ring may influence catalyst activity, and screening a few catalyst/ligand combinations is recommended for optimal results.
Q2: How do I choose the right base and solvent for my reaction?
A2: The choice of base and solvent is critical for a successful Suzuki coupling. The base is required to activate the boronic acid for the transmetalation step.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent must solubilize the reactants and the catalyst. Biphasic systems like toluene/water or dioxane/water are frequently used, as they can facilitate the dissolution of both the organic substrates and the inorganic base.[1][2]
Q3: My reaction starts but then stalls. What could be the reason?
A3: Reaction stalling can be due to catalyst deactivation or inhibition. The iodide byproduct generated during the reaction can inhibit the catalyst. Using toluene as a solvent can sometimes mitigate this issue as the iodide salt is less soluble in it.[1] Catalyst decomposition, often indicated by the formation of palladium black, can also be a cause. Ensure a strictly inert atmosphere and consider using a more robust ligand to stabilize the palladium catalyst.
Q4: Can I use microwave irradiation to improve the reaction yield and time?
A4: Yes, microwave-assisted Suzuki couplings can often lead to significantly reduced reaction times and improved yields, particularly for challenging substrates. The rapid and uniform heating provided by microwave irradiation can enhance the efficiency of the catalytic cycle.
Data Presentation
The following table presents representative data on the effect of different catalysts, bases, and solvents on the Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid. While this data is not specific to this compound, it provides a valuable starting point for reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | >95 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | ~90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF | 80 | 24 | >95 |
| Pd/C (5) | - | Na₂CO₃ (2) | DMF/H₂O (1:1) | 110 | 8 | ~85 |
Note: This data is illustrative and compiled from various sources on Suzuki couplings of aryl iodides. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of stoichiometry, catalyst, ligand, base, solvent, temperature, and reaction time may be necessary.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: Side Reactions in the Heck Coupling of 1-Iodo-2-methoxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Heck coupling of 1-iodo-2-methoxynaphthalene. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide & FAQs
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material without the iodine atom. What is this side reaction and how can I minimize it?
A: This is a common side reaction known as reductive dehalogenation , where the this compound is reduced to 2-methoxynaphthalene. This occurs when the arylpalladium(II) intermediate is intercepted by a hydride source before it can couple with the alkene.
Troubleshooting Steps:
-
Hydride Source Identification: Potential hydride sources in the reaction mixture include the solvent (e.g., alcohols), the base (e.g., formate salts), or impurities. Switching to a non-protic solvent like DMF, NMP, or toluene can be beneficial.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the reductive dehalogenation pathway.
-
Choice of Base: Using a non-coordinating, sterically hindered base can help. If using a formate salt is necessary for other reasons, consider reducing its stoichiometry.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can stabilize the arylpalladium intermediate and promote the desired coupling pathway.
Q2: My final product mixture contains isomers of the desired coupled product. What is causing this and how can I improve the selectivity?
A: This side reaction is likely due to double bond isomerization of the alkene coupling partner or the product itself. The palladium-hydride species formed during the catalytic cycle can re-add to the double bond in a different orientation, leading to a mixture of isomers.
Troubleshooting Steps:
-
Choice of Solvent: Isomerization can be more prevalent in polar solvents. Switching to a less polar solvent may reduce this side reaction.[1]
-
Additives: The addition of certain salts, such as silver or thallium salts, has been shown to suppress double bond isomerization in some Heck reactions.
-
Reaction Time: Prolonged reaction times at elevated temperatures can sometimes lead to increased isomerization. Monitor the reaction progress and stop it once the starting material is consumed.
Q3: I am getting a significant amount of a high molecular weight byproduct, which appears to be a dimer of my starting material. What is this and how can I prevent it?
A: This byproduct is likely the result of homocoupling of this compound to form 1,1'-bi(2-methoxynaphthalene). This can occur, especially at higher temperatures and catalyst loadings.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can often minimize homocoupling.
-
Catalyst Loading: While a sufficient amount of catalyst is needed for the primary reaction, excessively high concentrations can promote side reactions like homocoupling. Consider reducing the catalyst loading.
-
Ligand Effects: The choice of ligand can influence the rate of homocoupling versus the desired cross-coupling. Screening different ligands may be necessary.
Q4: My reaction is sluggish and I am observing the formation of black particles. What is happening?
A: The formation of black particles is indicative of palladium black precipitation , which is the agglomeration of the palladium catalyst into an inactive form. This leads to a decrease in the effective catalyst concentration and a sluggish or stalled reaction.
Troubleshooting Steps:
-
Ligand Protection: Ensure an adequate amount of a suitable phosphine ligand is used to stabilize the palladium(0) catalyst. For electron-rich aryl iodides, bulky and electron-donating phosphines are often required.
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Maintain the lowest effective temperature for the reaction.
-
Inert Atmosphere: Oxygen can contribute to catalyst deactivation. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary
While specific quantitative data for the Heck coupling of this compound is not extensively reported in readily available literature, the following table provides a general overview of how reaction parameters can influence the product distribution in Heck reactions of similar electron-rich aryl iodides. The values are illustrative and will vary depending on the specific alkene, ligand, base, and solvent used.
| Parameter Variation | Desired Product Yield (%) | Reductive Dehalogenation (%) | Homocoupling (%) | Olefin Isomerization (%) |
| Baseline Conditions | 70-80 | 5-10 | <5 | 5-15 |
| Higher Temperature | Decreased | Increased | Increased | Increased |
| Bulky Ligand | Increased | Decreased | Decreased | Variable |
| Protic Solvent | Decreased | Increased | Variable | Increased |
| Non-coordinating Base | Increased | Decreased | Decreased | Variable |
Experimental Protocols
Below are representative experimental protocols for the Heck coupling of an aryl iodide with common alkenes. These should be adapted and optimized for the specific case of this compound.
Protocol 1: Heck Coupling with an Acrylate
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 eq).
-
Reagent Addition: Add a degassed solvent (e.g., DMF or NMP, 5 mL per mmol of aryl iodide), followed by the alkene (e.g., butyl acrylate, 1.5 eq) and a base (e.g., triethylamine, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling with Styrene
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a reaction vessel with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), and a phosphine ligand (e.g., P(t-Bu)₃, 0.04 eq).
-
Reagent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL per mmol of aryl iodide), styrene (1.2 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 90-110 °C. Monitor the reaction until the starting material is consumed.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by flash chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of the Heck reaction and competing side pathways.
Caption: A logical workflow for troubleshooting common issues in the Heck coupling.
References
Technical Support Center: Improving Catalyst Efficiency for Buchwald-Hartwig Amination of 1-Iodo-2-methoxynaphthalene
Welcome to the technical support center for the Buchwald-Hartwig amination of 1-iodo-2-methoxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to enhance catalyst efficiency and overall reaction success.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Inactivity or Decomposition | • Use a Pre-catalyst: Pre-catalysts, such as those from the G3 or G4 Buchwald series (e.g., XPhos Pd G3), can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. • Optimize Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can sometimes be beneficial, but a large excess can inhibit the reaction. Start with a 1.1:1 to 1.5:1 ligand-to-palladium ratio. • Ensure Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. |
| Inhibition by Iodide | The iodide anion generated during the reaction can form unreactive palladium dimer species, effectively taking the catalyst out of the catalytic cycle.[1] • Choice of Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective at preventing the formation of these inactive dimers.[2] • Solvent Selection: Toluene is often a good choice as it has poor solubility for iodide salts, which can help to minimize their inhibitory effect in the solution phase.[1] |
| Sub-optimal Base | The choice and solubility of the base are critical. • Strong, Non-nucleophilic Bases: For many aminations, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are effective.[3] • Weaker Bases for Sensitive Substrates: If your amine or other functional groups are base-sensitive, consider using weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[3] • Solubility: Ensure the base is sufficiently soluble in the reaction solvent. In some cases, using a combination of an inorganic and a soluble organic base can be beneficial. |
| Poor Substrate or Reagent Quality | • Purity of this compound: Ensure the starting material is pure and free of impurities that could poison the catalyst. • Amine Quality: Use a fresh, high-purity amine. Amines can oxidize over time. • Solvent and Base Anhydrousness: Water can hydrolyze the phosphine ligands and deactivate the catalyst. Use anhydrous solvents and ensure bases are stored in a desiccator. |
Issue 2: Slow or Stalled Reaction
| Potential Cause | Recommended Solution |
| Insufficient Temperature | Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C. If the reaction is sluggish, consider incrementally increasing the temperature. |
| Low Catalyst Loading | For challenging substrates, a higher catalyst loading (e.g., 1-5 mol%) may be necessary to achieve a reasonable reaction rate. However, simply increasing the catalyst loading is not always the most efficient solution and can lead to increased side products and cost. Optimization of other parameters should be attempted first. |
| Poor Solubility of Reactants | If any of the reactants (aryl iodide, amine, or base) have poor solubility in the chosen solvent, the reaction rate will be significantly hindered. • Solvent Screening: Test alternative solvents such as dioxane, THF, or a mixture of solvents to improve solubility. |
Issue 3: Formation of Side Products
| Potential Cause | Recommended Solution |
| Hydrodehalogenation (Reduction of the Aryl Iodide) | This side reaction, where the iodine is replaced by a hydrogen atom, can be competitive. • Ligand Choice: The use of bulky biarylphosphine ligands can often suppress this side reaction. • Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures after the main reaction is complete, as this can favor side reactions. |
| Homocoupling of the Amine or Aryl Iodide | • Optimize Reaction Conditions: This is often a sign of sub-optimal catalyst performance. Re-evaluate the ligand, base, and solvent combination. |
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor and ligand combination is a good starting point for the amination of this compound?
A1: A robust starting point for the amination of aryl iodides like this compound is a combination of a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand. For example, using a G3 or G4 pre-catalyst such as XPhos Pd G3 or RuPhos Pd G3 often provides good results. If generating the catalyst in situ, Pd₂(dba)₃ with a ligand like XPhos or RuPhos is a common choice.
Q2: What is the optimal catalyst loading for this reaction?
A2: Typically, catalyst loadings for Buchwald-Hartwig aminations range from 0.5 to 2 mol% of palladium. For a potentially challenging substrate, starting with 1-2 mol% is advisable. If the reaction is slow or gives a low yield, increasing the loading to 3-5 mol% can be explored after optimizing other parameters.
Q3: How do I choose the right base for my specific amine?
A3: The choice of base depends on the pKa of the amine and the presence of any base-sensitive functional groups.
-
For primary and secondary alkylamines and anilines: Strong bases like NaOtBu or K₃PO₄ are generally effective.
-
For less nucleophilic amines or substrates with base-sensitive groups: Weaker bases like Cs₂CO₃ may be more suitable, potentially requiring a higher reaction temperature.
Q4: Which solvent is most suitable for this reaction?
A4: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations. Toluene can be particularly advantageous for aryl iodides as it helps to precipitate the inhibitory iodide salts.[1] Other solvents like THF or CPME can also be effective and may be worth screening if solubility issues are encountered.
Q5: My reaction is not going to completion. What should I try first?
A5: Before increasing catalyst loading, first ensure that your reagents and solvent are of high purity and anhydrous, and that your reaction is under a strictly inert atmosphere. Then, consider screening a different ligand or base. A change in the ligand can have a dramatic effect on the reaction outcome. If these changes do not improve the conversion, a modest increase in reaction temperature or catalyst loading can be attempted.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) or Palladium source (e.g., Pd₂(dba)₃, 0.5-1 mol%) and Ligand (e.g., XPhos, 1.1-2.2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
Procedure:
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the this compound, the palladium source and ligand (if not using a pre-catalyst), and the base.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing Reaction Workflow and Troubleshooting
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Purification of 1-Iodo-2-methoxynaphthalene Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-iodo-2-methoxynaphthalene. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented in easily comparable tables to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting material (2-methoxynaphthalene), di-iodinated byproducts, and other regioisomers. Depending on the iodination method used, residual iodinating reagents and their decomposition products may also be present. The presence of these impurities can affect the color and melting point of the final product.
Q2: What are the recommended purification methods for crude this compound?
A2: The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. The choice between these methods will depend on the impurity profile, the scale of your reaction, and the desired final purity.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is expected to be a solid. While the exact color can vary, it is typically an off-white to pale yellow crystalline solid. A significant deviation in color or a broad, depressed melting point can indicate the presence of impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a highly effective and convenient method for monitoring the purification process. By spotting the crude reaction mixture, the collected fractions from column chromatography, or the mother liquor and crystals from recrystallization, you can visualize the separation of the desired product from impurities.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities | The eluent system is too polar, causing all compounds to move too quickly down the column. | Decrease the polarity of the eluent. Start with a higher ratio of a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethyl acetate) and gradually increase the polarity. |
| Product is not eluting from the column | The eluent system is not polar enough to move the product. | Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system is recommended. |
| Streaking or tailing of spots on TLC | The sample may have been overloaded on the column, or the compound is interacting strongly with the silica gel. | Use a larger column or load less crude material. The addition of a small amount of a slightly more polar solvent to the eluent can sometimes mitigate tailing. |
| Colored impurities co-eluting with the product | The colored impurity has a similar polarity to the product in the chosen eluent system. | Try a different solvent system. Sometimes, switching one of the eluent components (e.g., from ethyl acetate to dichloromethane) can alter the separation. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling | Too much solvent was used, and the solution is not saturated. The solution was not cooled to a low enough temperature. | Evaporate some of the solvent to concentrate the solution and then cool again. Cool the solution in an ice bath for an extended period. |
| "Oiling out" of the product | The solution is highly supersaturated, or the cooling process is too rapid. Significant impurities are present, depressing the melting point. | Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Low yield of recrystallized product | Premature crystallization during hot filtration. Using too much cold solvent to wash the crystals. The crude material had a low initial purity. | Ensure the funnel and receiving flask are pre-warmed before hot filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Recrystallized product is still impure | The chosen solvent did not effectively differentiate between the product and the impurities. Impurities may have co-crystallized with the product. | A different recrystallization solvent or a solvent mixture may be required. A second recrystallization may be necessary. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉IO |
| Molecular Weight | 284.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 88 °C[1] |
| Boiling Point | 348.1 °C at 760 mmHg[1] |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Key Parameters | Suggested Starting Conditions |
| Column Chromatography | Stationary Phase | Silica Gel |
| Eluent System | Hexane/Ethyl Acetate Gradient (e.g., starting with 98:2) | |
| Recrystallization | Solvent System | Ethanol/Water or Heptane/Ethyl Acetate |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1) to determine an optimal eluent system where the desired product has an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 98:2 hexane/ethyl acetate). Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallization. The choice of solvent is critical and may require some initial screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, heptane, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Dehalogenation of 1-Iodo-2-methoxynaphthalene in Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 1-iodo-2-methoxynaphthalene. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly undesired dehalogenation, and to provide clear guidance for successful reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem with this compound?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide (in this case, this compound) is reduced to the corresponding arene (2-methoxynaphthalene) instead of coupling with the desired partner. This undesired reaction consumes the starting material and reduces the yield of the target product. The carbon-iodine bond is relatively weak, making this compound susceptible to this side reaction.[1][2]
Q2: What are the primary causes of dehalogenation?
A2: The main causes of dehalogenation, also known as hydrodehalogenation, include the presence of a hydride source in the reaction mixture.[3] This can originate from solvents (like alcohols), the amine base, or impurities such as moisture. The palladium catalyst can react with these hydride sources and then transfer the hydride to the aryl halide, leading to the dehalogenated product.[2]
Q3: Besides dehalogenation, what other common side reactions should I be aware of?
A3: Another frequent side reaction is homocoupling, where two molecules of the coupling partner (e.g., boronic acid in a Suzuki reaction or the alkyne in a Sonogashira reaction) react with each other.[1][3][4] This is often promoted by the presence of oxygen or inefficient transmetalation.[2][3]
Q4: How does the choice of catalyst and ligand affect the extent of dehalogenation?
A4: The catalyst and ligand system plays a crucial role. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step to form the cross-coupled product and suppress side reactions. The ratio of the palladium precursor to the ligand is also important and typically requires optimization.[1]
Troubleshooting Guides
Issue 1: Significant Formation of 2-Methoxynaphthalene (Dehalogenation Product)
| Potential Cause | Troubleshooting Strategy |
| Presence of Protic Impurities (e.g., water) | Ensure all glassware is rigorously dried. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent.[5] |
| Hydride Donating Solvents or Bases | Avoid using alcoholic solvents. Consider using non-protic solvents like toluene, dioxane, or THF. For bases, consider using non-hydridic options like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). |
| Suboptimal Catalyst/Ligand System | Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). Optimize the palladium-to-ligand ratio; a 1:2 ratio is a common starting point.[1] |
| High Reaction Temperature | Run the reaction at a lower temperature to disfavor the dehalogenation pathway. Monitor the reaction progress closely to find the optimal temperature.[1] |
Issue 2: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2] |
| Inefficient Transmetalation (in Suzuki Coupling) | Ensure the base is strong enough to form the active boronate species. The choice of base can significantly impact the reaction outcome. |
| Copper-Mediated Homocoupling (in Sonogashira Coupling) | Consider using copper-free Sonogashira conditions, which can help minimize the formation of alkyne homocoupling (Glaser coupling) products.[6] |
| High Catalyst Concentration | High catalyst concentrations can sometimes promote homocoupling. Try reducing the catalyst loading. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required, e.g., a bulky phosphine ligand, 4-10 mol%).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80-110 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
-
Visualizations
Caption: Troubleshooting workflow for dehalogenation.
References
Technical Support Center: Catalyst Poisoning in Reactions with 1-Iodo-2-methoxynaphthalene
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 1-iodo-2-methoxynaphthalene in catalytic reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you identify, mitigate, and resolve issues related to catalyst poisoning.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Heck, Sonogashira) with this compound has stalled or is giving a very low yield. What are the likely causes?
Answer: Low or no conversion in cross-coupling reactions involving this compound is a common problem, often pointing towards catalyst deactivation or poisoning. Here are the primary suspects and recommended troubleshooting steps:
-
Catalyst Inactivity due to Impurities: The palladium catalyst is sensitive to various impurities that can be present in the reagents or solvents.
-
Solution: Ensure all starting materials, including this compound, coupling partners, bases, and solvents, are of high purity and anhydrous. It is advisable to purify reagents if their quality is uncertain.
-
-
Oxygen-Induced Deactivation: The active Pd(0) species is readily oxidized to inactive Pd(II) oxides in the presence of oxygen. This is often visibly indicated by the formation of a black precipitate, known as palladium black.
-
Solution: Employ rigorous inert atmosphere techniques. This includes thoroughly degassing all solvents and the reaction mixture and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
-
Poisoning by Iodide: An accumulation of iodide ions in the reaction mixture can poison the palladium catalyst by forming stable, inactive palladium-iodide complexes.
-
Solution: The addition of a silver salt, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), can be effective. The silver ions will precipitate the excess iodide as silver iodide (AgI), removing it from the catalytic cycle.
-
-
Inhibition by Functional Groups: While the methoxy group in this compound is generally not problematic, other functional groups on the coupling partner, such as unprotected amines or thiols, can act as poisons.
-
Solution: If your coupling partner contains potentially problematic functional groups, consider using protecting groups that are stable under the reaction conditions.
-
Question 2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
Answer: The black precipitate is most likely palladium black, which consists of agglomerated, inactive palladium nanoparticles. Its formation is a clear sign of catalyst decomposition and is a common reason for reaction failure.
-
Primary Cause: The most frequent cause is the presence of oxygen in the reaction vessel, which oxidizes the active Pd(0) catalyst.
-
Prevention Strategies:
-
Rigorous Degassing: It is crucial to remove dissolved oxygen from all solvents and the reaction mixture. Common methods include sparging with an inert gas (argon or nitrogen) or using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: The reaction should be set up and run under a continuous positive pressure of a high-purity inert gas.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can help stabilize the catalytically active palladium species and prevent agglomeration.
-
Temperature Control: Excessively high reaction temperatures can accelerate catalyst decomposition. It is important to carefully control the reaction temperature and avoid localized overheating.
-
Question 3: My reaction is sluggish, and I suspect trace impurities in my this compound. How can I purify it?
Answer: Trace impurities in the starting material can act as catalyst poisons. Recrystallization is an effective method for purifying solid compounds like this compound.
-
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).
-
If colored impurities are present, you can add a small amount of activated carbon and heat for a short period.
-
Hot-filter the solution to remove insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Collect the purified crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common catalyst poisons I should be aware of?
-
A1: Common poisons for palladium catalysts include sulfur compounds (e.g., thiols, sulfides), nitrogen-containing compounds (e.g., some amines, pyridines), halides (especially excess iodide), cyanide, water, and oxygen.[1] Impurities in starting materials or solvents are often the source of these poisons.
-
-
Q2: Can the iodide from this compound itself poison the catalyst?
-
Q3: Is it necessary to use a glovebox for my reactions?
-
A3: While a glovebox provides the best inert atmosphere, it is not always necessary. Many successful cross-coupling reactions can be performed using standard Schlenk line techniques or even a well-sealed flask with a balloon of inert gas, provided that all reagents and solvents are properly degassed.[2][5]
-
-
Q4: Can I regenerate a poisoned catalyst?
-
A4: In some cases, yes. For heterogeneous catalysts like palladium on carbon (Pd/C), regeneration is more feasible. This typically involves washing the catalyst to remove adsorbed impurities, followed by a reduction step to regenerate the active metallic palladium.[6][7] For homogeneous catalysts, regeneration is more complex and often not practical on a lab scale.
-
Data Presentation
The following table provides illustrative data on the impact of common poisons on the yield of a generic Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid. This data is intended to demonstrate general trends.
| Poison Added (10 mol%) | Catalyst System | Reaction Time (h) | Yield (%) | Observations |
| None (Control) | Pd(PPh₃)₄ / K₂CO₃ | 12 | 92 | Clean reaction |
| Thiophenol (Sulfur) | Pd(PPh₃)₄ / K₂CO₃ | 12 | <5 | Rapid formation of palladium black |
| Pyridine (Nitrogen) | Pd(PPh₃)₄ / K₂CO₃ | 12 | 45 | Sluggish reaction, some starting material remains |
| Excess KI (Iodide) | Pd(PPh₃)₄ / K₂CO₃ | 12 | 68 | Slower reaction rate compared to control |
| Water (10% v/v) | Pd(PPh₃)₄ / K₂CO₃ | 12 | 75 | Reduced yield, potential for side reactions |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol provides a step-by-step guide for setting up a Suzuki-Miyaura reaction with this compound, minimizing the risk of catalyst deactivation.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser, magnetic stir bar) at 120 °C overnight and allow it to cool in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, and proceed with a standard aqueous work-up and extraction.
Protocol 2: Lab-Scale Regeneration of Palladium on Carbon (Pd/C)
This protocol is for the regeneration of a deactivated 10% Pd/C catalyst.
-
Catalyst Recovery: After the reaction, filter the reaction mixture to recover the Pd/C catalyst.
-
Washing: Wash the catalyst sequentially with deionized water (3 times) and then methanol (3 times) to remove adsorbed organic residues and inorganic salts. Use centrifugation to separate the catalyst after each wash.
-
Reduction: Suspend the washed catalyst in methanol. Add a reducing agent, such as a solution of hydrazine hydrate (25% in water) or formaldehyde (30% in water), and stir at a slightly elevated temperature (e.g., 30-40 °C) for 1-2 hours.[6]
-
Final Washing: After the reduction, wash the catalyst with methanol (2 times) and then deionized water (2 times), using centrifugation for separation.
-
Drying: Dry the regenerated catalyst under vacuum. The activity should be restored to a significant extent.
Visualizations
References
- 1. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 6. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Sonogashira Coupling of 1-Iodo-2-methoxynaphthalene
Welcome to the technical support center for the Sonogashira coupling of 1-iodo-2-methoxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the Sonogashira coupling of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My Sonogashira coupling reaction is not proceeding to completion, or I am observing low yields. What are the potential causes and how can I improve the outcome?
A1: Low conversion or yield in a Sonogashira coupling can stem from several factors. Here's a systematic troubleshooting guide:
-
Inadequate Base: The choice and amount of base are critical. The base deprotonates the terminal alkyne to form the reactive copper acetylide intermediate and neutralizes the hydrogen iodide formed during the reaction.[1] If the base is too weak or used in insufficient quantity, the reaction rate will be slow.
-
Recommendation: For this compound, which is an electron-rich aryl iodide, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. If the reaction is sluggish, consider switching to a stronger base or using a combination of an amine and an inorganic base like cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous and used in excess (typically 2-3 equivalents).
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities, leading to deactivation.
-
Recommendation: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use. Using fresh, high-quality palladium and copper catalysts is also crucial.
-
-
Sub-optimal Temperature: The reaction temperature can significantly influence the rate of reaction.
-
Recommendation: While many Sonogashira couplings proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion, especially with less reactive coupling partners.
-
Q2: I am observing significant formation of a byproduct that I suspect is the homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper catalyst.
-
Oxygen Contamination: Oxygen facilitates the oxidative dimerization of the alkyne.
-
Recommendation: Rigorous exclusion of air is paramount. Employ freeze-pump-thaw cycles for solvent degassing and maintain a positive pressure of an inert gas throughout the experiment.
-
-
Copper Co-catalyst: While essential for the traditional Sonogashira reaction, the copper(I) catalyst can also promote homocoupling.
-
Recommendation: Consider reducing the amount of the copper(I) source (e.g., CuI). Alternatively, a "copper-free" Sonogashira protocol can be employed. These methods often require specific ligands to facilitate the catalytic cycle in the absence of copper.
-
Q3: What is the role of the base in the Sonogashira coupling mechanism?
A3: The base plays a multifaceted role in the Sonogashira coupling. Its primary functions are:
-
Deprotonation of the Alkyne: The base removes the acidic terminal proton from the alkyne, which is a prerequisite for the formation of the copper(I) acetylide intermediate.[1]
-
Neutralization of HI: The reaction generates hydrogen iodide (HI) as a byproduct. The base neutralizes this acid, preventing it from reacting with other components in the reaction mixture.
-
Facilitating Catalyst Regeneration: In some cases, the amine base can also act as a reducing agent to regenerate the active Pd(0) catalyst from Pd(II) species.
Data Presentation
| Entry | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Triethylamine (Et₃N) | Water | 70 | 86 |
| 2 | Pyrrolidine | Water | 70 | 67 |
| 3 | Potassium Carbonate (K₂CO₃) | Water | 70 | 14 |
This table is adapted from a study on the Sonogashira coupling of iodobenzene and is intended for illustrative purposes.[2] Optimal conditions for this compound may vary.
Experimental Protocols
Below is a general experimental protocol for the Sonogashira coupling of this compound with phenylacetylene. This should be considered a starting point, and optimization may be required.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask and inert gas setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst (e.g., 0.02 mmol, 2 mol%) and copper(I) iodide (e.g., 0.04 mmol, 4 mol%).
-
Dissolve the solids in the anhydrous, degassed solvent (e.g., 5 mL).
-
Add the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Sonogashira Coupling```dot
Caption: A logical workflow for troubleshooting common issues in the Sonogashira coupling reaction.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Iodo-2-methoxynaphthalene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 1-iodo-2-methoxynaphthalene. The following sections focus on the critical role of solvents in influencing the outcome of common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction (Suzuki, Heck, Buchwald-Hartwig) with this compound failing or giving low yields?
A1: Low or no yield in cross-coupling reactions can be attributed to several factors, with solvent choice being a critical parameter. Here are the common culprits:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that your solvents are anhydrous and degassed.
-
Poor Solubility: The reactants, catalyst, or base may not be sufficiently soluble in the chosen solvent, hindering the reaction rate.
-
Inappropriate Solvent Polarity: The polarity of the solvent significantly impacts the stability of intermediates in the catalytic cycle. For instance, in Suzuki-Miyaura coupling, a certain amount of water is often beneficial to dissolve the inorganic base and facilitate the formation of the boronate species, which is crucial for the transmetalation step.[1]
-
Side Reactions: The solvent can promote side reactions like dehalogenation (replacement of iodine with hydrogen) or homocoupling. Protic solvents, for example, can be a source of protons for dehalogenation.
Q2: How do I choose the optimal solvent for a Suzuki-Miyaura coupling with this compound?
A2: The optimal solvent for a Suzuki-Miyaura reaction often depends on the specific boronic acid and base used. A good starting point is to screen a range of solvents with varying polarities. Common choices include:
-
Aprotic Polar Solvents: DMF and dioxane are frequently used and can effectively solubilize the reactants and catalyst.[1]
-
Apolar Solvents in Biphasic Systems: Toluene or THF in combination with an aqueous solution of the base (e.g., K₂CO₃, K₃PO₄) is a very common and effective system. The biphasic nature helps in the transfer of the activated boronic acid to the organic phase where the catalyst resides.[1]
-
Alcohols: Solvents like ethanol or isopropanol, often mixed with water, can also be effective and are considered greener alternatives.
Q3: For a Buchwald-Hartwig amination, which solvents are generally preferred for coupling this compound with an amine?
A3: Non-polar aprotic solvents are the most common choice for Buchwald-Hartwig aminations.[2]
-
Toluene and Dioxane: These are the most frequently used solvents and have a proven track record of success for a wide range of substrates.[3] For aryl iodides, using dioxane has been shown to be effective for intermolecular couplings.[2]
-
Tetrahydrofuran (THF): THF is another viable option, though its lower boiling point might require longer reaction times or sealed-tube conditions. The choice of a non-polar aprotic solvent is crucial as it helps to prevent the deactivation of the catalyst and minimizes side reactions.
Q4: Can solvent choice influence the regioselectivity of a reaction on the naphthalene core?
A4: While the primary reactivity of this compound is at the carbon-iodine bond, solvent effects can play a role in more complex substrates or under conditions where multiple reaction pathways are possible. The solvent can influence the conformational equilibrium of the substrate and the catalyst, which in turn could affect the approach of the reactants and thus the selectivity of the reaction.
Q5: I am observing significant dehalogenation of this compound. How can I minimize this side reaction?
A5: Dehalogenation is a common side reaction in palladium-catalyzed couplings. To minimize it:
-
Avoid Protic Solvents: If possible, avoid protic solvents like alcohols, as they can serve as a proton source. If a protic solvent is necessary, ensure your base is strong enough to effectively scavenge any protons.
-
Use Anhydrous Solvents: Traces of water in your solvent can lead to dehalogenation. Using properly dried and degassed solvents is crucial.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the stability of the palladium catalyst and suppress decomposition pathways that lead to dehalogenation. Screening different ligands is often a good strategy.[1]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inefficient Transmetalation | The base may not be strong enough or sufficiently soluble. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Use a biphasic solvent system (e.g., Toluene/Water) to improve the solubility and transfer of the boronate species.[1] |
| Catalyst Inhibition | The iodide byproduct can inhibit the catalyst. Using toluene as a solvent can sometimes mitigate this as the iodide salt is less soluble.[3] |
| Protodeboronation of Boronic Acid | The boronic acid is unstable under the reaction conditions. Use a milder base, or switch to a more stable boronate ester (e.g., a pinacol ester). Ensure the reaction is run under anhydrous conditions if water is not part of the intended biphasic system.[1] |
| Poor Solubility of Reagents | The starting material or boronic acid is not fully dissolved. Try a more polar solvent like DMF or dioxane, or increase the reaction temperature. |
Problem 2: Incomplete Conversion in Heck Reaction
| Possible Cause | Troubleshooting Step |
| Low Catalyst Activity | The palladium catalyst may be partially poisoned or not fully active. Ensure all reagents and solvents are pure and free from catalyst poisons like sulfur-containing compounds. |
| Suboptimal Solvent Choice | The polarity of the solvent may not be ideal for the Heck reaction. Polar aprotic solvents like DMF, NMP, or DMAc are often effective.[4] Consider screening these options. |
| Base Incompatibility | The chosen base may be too weak or too strong. For Heck reactions, organic bases like triethylamine (NEt₃) or inorganic bases like NaOAc or K₂CO₃ are common. The choice can be solvent-dependent. |
| Steric Hindrance | The alkene coupling partner may be sterically hindered. A higher reaction temperature or a more active catalyst system (e.g., using a specific phosphine ligand) might be necessary. |
Problem 3: No Reaction in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Incorrect Base | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[1] |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strict inert atmosphere and that all solvents are thoroughly degassed. |
| Inappropriate Solvent | The reaction may not proceed well in certain solvents. Toluene and dioxane are generally the most reliable choices for Buchwald-Hartwig aminations.[2][3] |
| Ligand Failure | The chosen phosphine ligand may not be suitable for the specific amine or for the aryl iodide. Bulky, electron-rich ligands like XPhos or SPhos are often required.[1] |
Data Presentation
The following tables provide representative data on the effect of solvents on the yield of common cross-coupling reactions for aryl iodides, which can be used as a guideline for optimizing reactions with this compound.
Table 1: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of an Aryl Iodide with Phenylboronic Acid
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₃PO₄ | 100 | 12 | 95 |
| 2 | Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 12 | 92 |
| 3 | DMF | K₂CO₃ | 110 | 10 | 88 |
| 4 | THF/H₂O (4:1) | Cs₂CO₃ | 65 | 18 | 75 |
| 5 | Ethanol/H₂O (3:2) | NaOH | 80 | 12 | 96 |
Data is representative and compiled from typical results in the literature for aryl iodides.[5]
Table 2: Effect of Solvent on the Yield of Heck Reaction of an Aryl Iodide with Styrene
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | NEt₃ | 100 | 8 | 92 |
| 2 | NMP | K₂CO₃ | 120 | 6 | 95 |
| 3 | DMAc | NaOAc | 110 | 10 | 89 |
| 4 | Toluene | NEt₃ | 110 | 16 | 78 |
| 5 | Acetonitrile | K₂CO₃ | 80 | 24 | 65 |
Data is representative and compiled from typical results in the literature for aryl iodides.[4]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 284 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask (25 mL) and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-phenyl-2-methoxynaphthalene.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 284 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
XPhos (0.022 mmol, 10.5 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a screw cap and septum
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (NaOtBu) to an oven-dried reaction vial with a stir bar.[1]
-
Add this compound to the vial.
-
Add the anhydrous, degassed toluene (5 mL) followed by the morpholine (1.2 mmol).
-
Seal the vial tightly with the screw cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylamine.
Visualizations
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Logical relationships of solvent types to key reaction steps.
References
minimizing homocoupling in Suzuki reactions of 1-Iodo-2-methoxynaphthalene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) with a focus on minimizing homocoupling side reactions, particularly in the context of substrates like 1-iodo-2-methoxynaphthalene.
Frequently Asked Questions (FAQs)
???+ question "What is homocoupling in Suzuki reactions and why is it a concern with this compound?"
???+ question "What are the primary causes of homocoupling in the Suzuki reaction of this compound?"
???+ question "How can I tell if homocoupling is a major issue in my reaction?"
???+ question "Does the choice of palladium catalyst and ligand influence the extent of homocoupling?"
???+ question "Can additives be used to suppress the homocoupling of my boronic acid?"
Troubleshooting Guide
Issue: High Levels of Homocoupling Product Observed
Below is a systematic guide to troubleshoot and minimize the formation of the homocoupling byproduct in the Suzuki reaction of this compound.
1. Rigorous Exclusion of Oxygen
The most critical step to prevent homocoupling is the thorough removal of oxygen from your reaction system.
-
Deoxygenation of Solvents: Solvents should be rigorously deoxygenated before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) or by the freeze-pump-thaw method.
-
Inert Atmosphere: The reaction vessel (e.g., a Schlenk flask) must be flame-dried under vacuum and backfilled with an inert gas. Maintain a positive pressure of the inert gas throughout the entire experiment, from reagent addition to the final quench.[1][2]
2. Selection of Reaction Components
The choice of catalyst, ligand, base, and solvent system can have a profound impact on the ratio of cross-coupling to homocoupling.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or an advanced Pd(II) precatalyst that efficiently generates Pd(0) (e.g., Buchwald G3/G4 precatalysts).[3] | Avoids the in-situ reduction of Pd(II) via the homocoupling pathway.[4][3] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] | Steric bulk hinders the formation of homocoupling intermediates, while high electron density promotes the desired reductive elimination.[3][5] |
| Base | Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[3] Ensure the base is finely powdered and dry for anhydrous reactions. | Stronger bases can sometimes promote side reactions. The physical form of the base is also crucial for reproducibility. |
| Solvent | A mixture of an organic solvent and water (e.g., 1,4-Dioxane/Water, Toluene/Water) is common. Ensure the solvent is thoroughly deoxygenated. | The biphasic system requires vigorous stirring to ensure efficient mixing and reaction. |
3. Reaction Temperature
While the C-I bond of this compound is highly reactive, optimizing the temperature is still important. In some cases, inefficient coupling at lower temperatures can allow side reactions like homocoupling to become more competitive.[1] It is advisable to screen temperatures (e.g., 80-100 °C) to find the optimal balance between efficient cross-coupling and minimal side product formation.[1]
Experimental Protocol: Minimizing Homocoupling in the Suzuki Reaction of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Reagents and Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%) OR a suitable Pd(0) precatalyst
-
K₂CO₃ (finely powdered and dried, 2.0 - 3.0 eq.)
-
1,4-Dioxane (deoxygenated)
-
Water (deoxygenated)
Procedure:
-
Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the powdered K₂CO₃.
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the deoxygenated 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.
-
Sparge the resulting mixture with a subsurface stream of argon or nitrogen for at least 30 minutes with stirring to ensure complete removal of dissolved oxygen.[6]
-
-
Catalyst Addition and Reaction:
-
In a separate vial, weigh the palladium precatalyst and ligand (if not using a pre-formed complex) and dissolve them in a small amount of deoxygenated solvent.
-
Briefly remove the inert gas inlet and add the catalyst solution to the reaction flask under a positive flow of inert gas.
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product from any homocoupled byproduct and other impurities.
-
Visualizing the Suzuki Cycle and Homocoupling Pathway
The following diagram illustrates the desired Suzuki cross-coupling cycle and the competing homocoupling side reaction pathway.
Caption: Suzuki catalytic cycle and the competing homocoupling pathway.
References
Technical Support Center: Workup Procedures for 1-Iodo-2-methoxynaphthalene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 1-iodo-2-methoxynaphthalene. The following information is designed to address specific issues that may be encountered during the workup and purification of common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile aryl iodide and serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most prevalent transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters, leading to biaryl compounds.
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes, yielding arylalkynes.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines to produce aryl amines.
Q2: I am observing a black precipitate in my reaction mixture. What is it and how can I deal with it?
A2: The formation of a black precipitate, commonly known as palladium black, is a strong indication of catalyst decomposition. This occurs when the active soluble palladium species aggregates and precipitates, leading to a loss of catalytic activity and potentially low reaction yields.
-
Causes: The primary causes of palladium black formation include the presence of oxygen in the reaction, an inappropriate ligand-to-palladium ratio, or excessively high reaction temperatures.[1]
-
Prevention: To prevent catalyst decomposition, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[1] Proper degassing of solvents and reagents is essential. Optimizing the ligand-to-palladium ratio and avoiding unnecessarily high temperatures can also help stabilize the catalyst.[1]
-
Removal: During the workup, palladium black can typically be removed by filtering the reaction mixture through a pad of Celite®.[2][3]
Q3: My reaction has gone to completion, but I am struggling to remove the residual palladium catalyst from my product. What are the best methods for palladium removal?
A3: Removing residual palladium to acceptable levels (often below 10 ppm in pharmaceutical applications) can be challenging.[4] Several methods can be employed:
-
Filtration through Celite®: A simple and common first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This is effective for removing heterogeneous palladium species like palladium black.[2][5]
-
Palladium Scavengers: Solid-supported scavengers with high affinity for palladium (e.g., thiol-based or amine-based scavengers) can be added to the reaction mixture after completion. The scavenger-palladium complex is then removed by filtration.[4][5]
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution containing reagents like sodium bisulfite can help extract soluble palladium species.
-
Chromatography: Column chromatography is often a final purification step that can effectively separate the product from residual palladium.[2]
Q4: I am seeing a significant amount of 2-methoxynaphthalene as a byproduct. What is causing this dehalogenation?
A4: The formation of 2-methoxynaphthalene is a result of a common side reaction called hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.
-
Causes: This side reaction can be promoted by the presence of moisture or other protic impurities in the reaction mixture. It can also be influenced by the choice of base and solvent.
-
Prevention: To minimize hydrodehalogenation, it is critical to use anhydrous and thoroughly degassed solvents and reagents. Running the reaction under a strictly inert atmosphere is also crucial. Optimizing the reaction temperature, as higher temperatures can sometimes favor this side reaction, may also be beneficial.
Troubleshooting Guides
Low or No Product Formation
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure ligands have not been oxidized. Consider using a pre-catalyst that is more stable. |
| Poor Reagent Quality | Ensure this compound is pure. For Suzuki reactions, verify the quality of the boronic acid/ester, as they can degrade. For Sonogashira reactions, use a high-purity terminal alkyne. For Buchwald-Hartwig aminations, ensure the amine is pure. |
| Inert Atmosphere Compromised | Rigorously degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction. |
| Suboptimal Reaction Conditions | Screen different solvents, bases, and reaction temperatures. The optimal conditions can be highly substrate-dependent. |
Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homo-coupling of Coupling Partner | Suboptimal catalyst-to-ligand ratio. Presence of oxygen. | Optimize the catalyst and ligand concentrations. Ensure thorough degassing of the reaction mixture. |
| Dehalogenation (formation of 2-methoxynaphthalene) | Presence of moisture or protic impurities. | Use anhydrous solvents and reagents. Maintain a strict inert atmosphere. |
| Protodeboronation (in Suzuki reactions) | Presence of water, especially with certain bases. | Use anhydrous conditions or select a base less prone to promoting this side reaction (e.g., KF). |
Experimental Protocols & Data
The following are representative experimental protocols for common cross-coupling reactions with this compound. Note that yields are highly dependent on the specific coupling partner and reaction conditions and may require optimization.
Suzuki-Miyaura Coupling: Synthesis of 2-Methoxy-1-phenylnaphthalene
| Parameter | Value |
| This compound | 1.0 equiv |
| Phenylboronic Acid | 1.2 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 equiv |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water |
| Temperature | 80 - 100 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 95% |
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Sonogashira Coupling: Synthesis of 2-Methoxy-1-(phenylethynyl)naphthalene
| Parameter | Value |
| This compound | 1.0 equiv |
| Phenylacetylene | 1.1 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 1-3 mol% |
| Copper(I) Iodide (CuI) | 2-5 mol% |
| Base (e.g., Triethylamine, Diisopropylamine) | 2.0 - 5.0 equiv |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 80 - 98% |
Workup Procedure:
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate).
Buchwald-Hartwig Amination: Synthesis of N-(2-methoxynaphthalen-1-yl)morpholine
| Parameter | Value |
| This compound | 1.0 equiv |
| Morpholine | 1.2 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 1-2 mol% |
| Ligand (e.g., Xantphos, RuPhos) | 2-4 mol% |
| Base (e.g., NaOtBu, Cs₂CO₃) | 1.5 - 2.5 equiv |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 75 - 90% |
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or toluene.
-
Filter through a pad of Celite® to remove insoluble salts and catalyst residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the workup of this compound cross-coupling reactions.
Caption: A logical workflow for troubleshooting low yields in this compound coupling reactions.
References
Validation & Comparative
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1-Iodo-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. 1-Iodo-2-methoxynaphthalene serves as a versatile building block in this regard, and its efficient coupling is highly dependent on the choice of the palladium catalyst. This guide provides a comparative overview of various palladium catalysts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound. The data presented is a compilation from various studies on similar aryl iodides, offering valuable insights for catalyst selection and reaction optimization, as direct comparative studies on this specific substrate are limited.
Data Presentation: A Comparative Overview of Palladium Catalyst Performance
The following tables summarize the performance of different palladium catalyst systems in key cross-coupling reactions. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with caution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl halides and organoboron compounds.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 98 |
| Pd/C | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | 4 | 85 |
| Pd(dppf)Cl₂ | Phenylboronic acid | Cs₂CO₃ | DMF | 100 | 6 | 92 |
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | n-Butyl acrylate | Et₃N | DMF | 100 | 24 | 90 |
| Pd(PPh₃)₄ | Styrene | NaOAc | DMA | 120 | 16 | 88 |
| Pd/C | Methyl acrylate | K₂CO₃ | NMP | 120 | 5 | 82 |
| Palladacycle | n-Butyl acrylate | Na₂CO₃ | NMP | 130 | 2 | 95 |
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C-C bonds between aryl halides and terminal alkynes.[1]
| Catalyst System | Coupling Partner | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | Phenylacetylene | CuI | Et₃N | THF | 25 | 2 | 96 |
| Pd(OAc)₂ / PPh₃ | Phenylacetylene | CuI | Piperidine | DMF | 60 | 4 | 92 |
| Pd/C | Phenylacetylene | CuI | K₂CO₃ | H₂O | 80 | 6 | 85 |
| Pd(dppf)Cl₂ | Phenylacetylene | CuI | DIPA | Toluene | 70 | 3 | 94 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and amines.[2]
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 16 | 97 |
| Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 91 |
| Pd(OAc)₂ / SPhos | n-Hexylamine | K₃PO₄ | Toluene | 90 | 4 | 94 |
| Palladacycle / NHC | Pyrrolidine | KOtBu | THF | 80 | 4 | 92 |
Mandatory Visualization
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Below are generalized experimental protocols for the cross-coupling reactions discussed. These should be adapted and optimized for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere (N₂ or Argon) is added this compound (1.0 mmol), the boronic acid coupling partner (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (2.0-3.0 mmol). The appropriate solvent is then added, and the reaction mixture is heated to the desired temperature with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Coupling
In a sealed tube under an inert atmosphere, this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.01-0.05 mmol), a phosphine ligand (if required), and the base (1.5-2.0 mmol) are combined. The solvent is added, and the tube is sealed. The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered to remove insoluble salts. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), the copper(I) co-catalyst (e.g., CuI, 0.02-0.10 mmol), and a ligand (if necessary) is placed in a reaction flask under an inert atmosphere. The solvent and the base (e.g., an amine, 2.0-5.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction is stirred at the appropriate temperature until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the palladium precatalyst (0.005-0.02 mmol), the ligand (0.006-0.024 mmol), and the base (1.4 mmol) under an inert atmosphere. The solvent, this compound (1.0 mmol), and the amine (1.2 mmol) are added sequentially. The reaction mixture is then heated with stirring for the specified time. After cooling to ambient temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by flash chromatography to give the desired arylamine.[3]
References
A Comparative Guide to the Reaction Kinetics of 1-Iodo-2-methoxynaphthalene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of 1-iodo-2-methoxynaphthalene in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Due to the limited availability of specific kinetic data for this compound, this guide leverages experimental data and protocols from structurally analogous compounds, such as 1-iodonaphthalene and 2-iodoanisole, to provide a comparative framework.
The reactivity of aryl iodides in palladium-catalyzed reactions is generally high due to the relatively weak carbon-iodine bond, which facilitates the often rate-determining oxidative addition step to the palladium(0) catalyst. The general reactivity trend for aryl halides is I > Br > Cl.[1] However, the kinetics of these reactions are profoundly influenced by a variety of factors including the choice of ligands, bases, solvents, and temperature.
Comparative Analysis of Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings involving aryl iodides structurally similar to this compound. These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Typical Conditions | Role in Reaction Kinetics |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | The nature of the palladium precursor affects the formation of the active Pd(0) species. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands can accelerate reductive elimination and stabilize the catalytic species. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the transmetalation step, activating the organoboron reagent.[2] |
| Solvent | Toluene, Dioxane, DMF | The solvent influences the solubility of reagents and the stability of intermediates.[3] |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Parameter | Typical Conditions | Role in Reaction Kinetics |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precatalyst choice can influence the rate of formation of the active catalyst. |
| Ligand | BINAP, Xantphos, Josiphos | The ligand structure is critical for promoting C-N reductive elimination and preventing β-hydride elimination.[4] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[3] |
| Solvent | Toluene, Dioxane | Aprotic solvents are generally preferred to avoid side reactions with the strong base.[3] |
| Temperature | Room Temperature to 110 °C | The required temperature depends on the reactivity of the amine and aryl iodide. |
Table 3: Typical Conditions for Heck Coupling of Aryl Iodides
| Parameter | Typical Conditions | Role in Reaction Kinetics |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Simple palladium salts are often effective, as ligands can be generated in situ or are not always necessary for aryl iodides.[5] |
| Ligand | PPh₃, P(o-tol)₃ (often optional for aryl iodides) | For less reactive alkenes or to improve stability, phosphine ligands can be beneficial. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is needed to regenerate the Pd(0) catalyst in the final step of the cycle.[6] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are commonly used to facilitate the reaction.[7] |
| Temperature | 80 °C to 140 °C | Heck reactions often require elevated temperatures to proceed at a reasonable rate.[7] |
Table 4: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Typical Conditions | Role in Reaction Kinetics |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Palladium complexes with phosphine ligands are standard. |
| Copper Co-catalyst | CuI | The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation.[8] |
| Base | Et₃N, i-Pr₂NH | An amine base is used to deprotonate the terminal alkyne and regenerate the catalyst.[9] |
| Solvent | THF, DMF, Toluene | The choice of solvent can affect the solubility of the copper acetylide and the overall reaction rate.[10] |
| Temperature | Room Temperature to 80 °C | Sonogashira couplings of aryl iodides are often efficient at or near room temperature.[8] |
Experimental Protocols
The following are generalized experimental protocols for the four major cross-coupling reactions, adapted for a substrate like this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100 °C with stirring for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and the alkene.
-
Add anhydrous DMF and Et₃N under an inert atmosphere.
-
Seal the tube and heat to 120 °C until the reaction is complete (monitor by GC-MS).
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Et₃N
-
Anhydrous THF
Procedure:
-
To a Schlenk flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and Et₃N.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[8]
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, representing the fundamental steps that govern the reaction kinetics.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Alternative Substrates and Methods
For comparative purposes, researchers may consider alternative substrates to this compound. Aryl bromides and triflates are common alternatives. While aryl bromides are generally less reactive than aryl iodides, they are often more cost-effective. Aryl triflates can exhibit reactivity comparable to or greater than aryl iodides, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Furthermore, the development of copper-free Sonogashira coupling protocols offers an alternative to the traditional copper-co-catalyzed method. These copper-free variants can be advantageous in syntheses where copper contamination is a concern, though they may require different ligands and reaction conditions to achieve comparable efficiency.[11][12]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. cetjournal.it [cetjournal.it]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to 1-Iodo-2-methoxynaphthalene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 1-iodo-2-methoxynaphthalene, presenting a comparative study with its bromo- and non-halogenated analogs. The following sections detail the experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside protocols for their synthesis and analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.
Comparative Spectroscopic Data
The introduction of a halogen atom at the C1 position of 2-methoxynaphthalene significantly influences its electronic environment, leading to distinct shifts in its spectroscopic signatures. These differences are crucial for the unambiguous identification of these derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of substituents on the naphthalene ring.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ (ppm) |
| This compound | 8.15 (d, J = 8.6 Hz, 1H), 7.83 (d, J = 8.9 Hz, 1H), 7.74 (d, J = 8.1 Hz, 1H), 7.55 (ddd, J = 8.4, 6.9, 1.1 Hz, 1H), 7.38 (m, 1H), 7.21 (d, J = 8.9 Hz, 1H), 4.03 (s, 3H, -OCH₃) |
| 1-Bromo-2-methoxynaphthalene | 8.21 (d, J=8.5 Hz, 1H), 7.82 (d, J=8.2 Hz, 1H), 7.78 (d, J=9.0 Hz, 1H), 7.52 (ddd, J=8.5, 6.8, 1.4 Hz, 1H), 7.37 (ddd, J=8.2, 6.8, 1.2 Hz, 1H), 7.28 (d, J=9.0 Hz, 1H), 4.02 (s, 3H, -OCH₃) |
| 2-Methoxynaphthalene | 7.77-7.71 (m, 3H), 7.42 (ddd, J=8.2, 6.8, 1.3 Hz, 1H), 7.31 (ddd, J=8.1, 6.8, 1.2 Hz, 1H), 7.16-7.12 (m, 2H), 3.91 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100.6 MHz, CDCl₃)
| Compound | δ (ppm) |
| This compound | 156.6, 135.6, 131.2, 130.4, 129.9, 128.2, 128.1, 124.3, 112.9, 87.7, 57.2 |
| 1-Bromo-2-methoxynaphthalene | 154.0, 134.3, 130.3, 129.5, 128.1, 127.8, 126.8, 124.3, 113.8, 112.2, 56.9 |
| 2-Methoxynaphthalene | 157.6, 134.6, 129.4, 129.1, 127.6, 126.8, 126.3, 123.7, 118.9, 105.7, 55.3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into the structure.
Table 3: Mass Spectrometry Data (GC-MS, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 284.00 (100%) | 157 ([M-I]⁺), 127 ([M-I-CH₂O]⁺), 115 |
| 1-Bromo-2-methoxynaphthalene | 236/238 (isotope pattern) | 157 ([M-Br]⁺), 127 ([M-Br-CH₂O]⁺), 115 |
| 2-Methoxynaphthalene | 158.07 | 143 ([M-CH₃]⁺), 115 ([M-CH₃-CO]⁺) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (aromatic) | C=C (aromatic) | C-O (ether) | C-X (halogen) |
| This compound | ~3050 | ~1600, ~1500 | ~1250 | ~550 |
| 1-Bromo-2-methoxynaphthalene | ~3060 | ~1625, ~1595 | ~1255 | ~650 |
| 2-Methoxynaphthalene | ~3055 | ~1630, ~1600 | ~1250 | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the direct iodination of 2-methoxynaphthalene.
Materials:
-
2-Methoxynaphthalene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or other oxidizing agent
-
Methanol or other suitable solvent
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve 2-methoxynaphthalene in a suitable solvent like methanol in a round-bottom flask.
-
Add iodine and an oxidizing agent (e.g., periodic acid) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis Protocol
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Instrumentation: Record the UV-Vis spectrum using a dual-beam spectrophotometer, scanning from approximately 200 to 400 nm.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and spectroscopic analysis.
Logical Relationship of Substituent Effects on ¹³C NMR
Caption: Influence of substituents on the ¹³C NMR chemical shifts.
References
A Comparative Guide to Cross-Coupling Methods for C-C Bond Formation with 2-Methoxynaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, pivotal to the assembly of complex molecules, including pharmaceuticals and functional materials. For substrates such as 2-methoxynaphthalene, a common scaffold in medicinal chemistry, the choice of an appropriate cross-coupling methodology is critical for achieving high efficiency, functional group tolerance, and desired regioselectivity. This guide provides an objective comparison of several prominent palladium- and nickel-catalyzed cross-coupling reactions for the functionalization of 2-methoxynaphthalene derivatives, supported by experimental data and detailed protocols.
Comparison of Key Cross-Coupling Methodologies
The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, Negishi, Kumada, and Stille couplings for C-C bond formation with 2-methoxynaphthalene derivatives. The quantitative data presented is summarized from literature sources and representative examples.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl compounds, utilizing a palladium catalyst to couple an organoboron reagent with an organic halide or triflate. Its advantages include the commercial availability of a wide range of boronic acids, mild reaction conditions, and the generation of non-toxic inorganic byproducts.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methoxynaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | ~85-95[1][2] |
| 2 | 2-Bromo-6-methoxynaphthalene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane | 80 | 12 | ~90[3] |
| 3 | 2-Bromo-6-methoxynaphthalene | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | IMes (in situ) | Cs₂CO₃ | Dioxane | 100 | 15 | ~96[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxynaphthalene with Phenylboronic Acid [1]
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and condenser, combine 2-bromo-6-methoxynaphthalene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Degassing: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., argon).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing alkenyl groups onto the naphthalene core.
Quantitative Data for Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methoxynaphthalene | n-Butyl acrylate | Pd(OAc)₂ (1.4) | K₂CO₃ | DMF | 100 | 20 | >95[4][5] |
| 2 | 2-Bromo-6-methoxynaphthalene | Styrene | Pd@MOF-NH₂ (10) | K₂CO₃ | DMF | 120 | - | >96[6] |
Experimental Protocol: Heck Reaction of 2-Bromo-6-methoxynaphthalene with n-Butyl Acrylate [4]
-
Reaction Setup: In an oven-dried screw-cap vial, add the palladium pre-catalyst (e.g., [SIPr·H][Pd(η³-2-Me-allyl)Cl₂], 1.4 mol%) and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add N,N-dimethylformamide (DMF), followed by 2-bromo-6-methoxynaphthalene (1.0 equiv.) and n-butyl acrylate (1.0 equiv.).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 20 hours.
-
Work-up and Purification: After cooling, the reaction mixture is purified by flash column chromatography to isolate the product.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodo-6-methylnaphthalene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | ~90[7] |
| 2 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 90[8] |
| 3 | 2-Iodo-6-methylnaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2) | Et₃N | THF | Reflux | High (qualitative)[9] |
Experimental Protocol: Sonogashira Coupling of 2-Iodo-6-methylnaphthalene with Phenylacetylene [7]
-
Reaction Setup: To a Schlenk flask, add 2-iodo-6-methylnaphthalene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add degassed THF (5 mL) and triethylamine (Et₃N, 2.0 mmol). Then, add phenylacetylene (1.2 mmol) via syringe.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by TLC.
-
Work-up: Filter the mixture through celite, wash with an organic solvent, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoborons and organostannanes, allowing for the coupling of a wider range of substrates, including some that are challenging for Suzuki and Stille couplings.
Quantitative Data for Negishi Coupling (Representative)
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromoanisole | p-Tolylzinc chloride | Palladacycle (0.1) | L3 (0.1) | THF | 75 | 92[10] |
| 2 | Aryl Bromide | Alkylzinc bromide | Pd-PEPPSI-iPent | - | DMA | - | Good to high[11] |
Experimental Protocol: Negishi Coupling (General for Aryl Bromides) [12]
-
Organozinc Preparation: Under an inert atmosphere, prepare the organozinc reagent (e.g., phenylzinc chloride) by reacting phenyllithium with anhydrous zinc chloride in THF.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the aryl halide (e.g., 2-bromo-6-methoxynaphthalene, 1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
Reagent Addition: Slowly add the freshly prepared organozinc solution (1.2 equiv.) to the reaction mixture at room temperature.
-
Reaction and Work-up: Stir the reaction until completion (monitor by TLC), then quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Kumada Coupling
The Kumada coupling employs a Grignard reagent as the organometallic partner and is often catalyzed by nickel or palladium. Grignard reagents are highly reactive, which can be advantageous for less reactive aryl halides but also limits the functional group tolerance.
Quantitative Data for Kumada Coupling of 2-Methoxynaphthalene
| Entry | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | Ni-CDC (5) | m-xylene | 60 | 4 | 92 |
| 2 | p-Tolylmagnesium bromide | Ni-CDC (5) | m-xylene | 60 | 4 | 95 |
| 3 | 4-Methoxyphenylmagnesium bromide | Ni-CDC (5) | m-xylene | 60 | 4 | 88 |
Experimental Protocol: Kumada Coupling of 2-Methoxynaphthalene with Phenylmagnesium Bromide
-
Reaction Setup: In a glovebox, a vial is charged with the Nickel-Carbodicarbene (Ni-CDC) catalyst (0.05 mmol).
-
Reagent Addition: 2-methoxynaphthalene (1.0 mmol) and m-xylene (0.7 mL) are added. The vial is sealed and taken out of the glovebox.
-
Reaction: The mixture is stirred at 60 °C, and phenylmagnesium bromide (1.2 mmol) is added. The reaction is monitored by GC-MS.
-
Work-up: Upon completion, the reaction is quenched with 1 M HCl and extracted with diethyl ether.
-
Purification: The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.
Stille Coupling
The Stille coupling utilizes organostannane reagents. A key advantage is the tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback.
Quantitative Data for Stille Coupling (Representative)
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromobenzyl bromide | Tributylallylstannane | - | - | - | Satisfactory to excellent[5] |
| 2 | Aryl Bromide | Organotin | Pd(OAc)₂/DABCO | - | - | High (qualitative)[7] |
Experimental Protocol: Stille Coupling (General for Aryl Bromides) [7]
-
Reaction Setup: To a flask containing the aryl bromide (e.g., 2-bromo-6-methoxynaphthalene, 1.0 equiv.), add the organostannane (e.g., tributyl(phenyl)stannane, 1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene or DMF).
-
Reaction: Heat the mixture under an inert atmosphere. The reaction temperature and time will vary depending on the substrates.
-
Work-up: After cooling, the reaction mixture is typically filtered to remove palladium residues. The filtrate is then subjected to an aqueous workup.
-
Purification: The crude product is purified by column chromatography. Due to the toxicity of tin byproducts, careful purification is essential.
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to many cross-coupling reactions, highlighting the key stages from reaction setup to product analysis.
Conclusion
The choice of the optimal cross-coupling method for the functionalization of 2-methoxynaphthalene derivatives depends on several factors, including the desired bond to be formed, the nature of the coupling partners, functional group tolerance, and considerations of cost and toxicity. The Suzuki-Miyaura and Heck reactions are often preferred for their mild conditions and the commercial availability of reagents. The Sonogashira coupling is the method of choice for introducing alkyne moieties. The Negishi and Kumada couplings offer high reactivity, which can be beneficial for challenging substrates, though with reduced functional group tolerance for the latter. The Stille coupling, while versatile, is often avoided due to the toxicity of the tin reagents. Careful consideration of these factors will enable researchers to select the most appropriate method for their specific synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. benchchem.com [benchchem.com]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates [organic-chemistry.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Suzuki and Stille Couplings for 1-Iodo-2-methoxynaphthalene
In the realm of palladium-catalyzed cross-coupling reactions, the formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, critical for the assembly of complex molecules in pharmaceuticals and materials science. Among the most powerful methods are the Suzuki-Miyaura and Stille couplings. This guide provides a detailed comparison of these two indispensable reactions for the functionalization of 1-iodo-2-methoxynaphthalene, offering insights into their respective yields, experimental protocols, and overall suitability for researchers, scientists, and drug development professionals.
Performance Comparison: Suzuki vs. Stille Coupling
The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of removal of byproducts.[1] Conversely, the Stille coupling, despite concerns over the high toxicity of organotin compounds, is known for its excellent functional group tolerance and is often successful when Suzuki coupling fails, particularly with sterically hindered substrates or those with sensitive functional groups.[1][3]
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][4] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[5] | Excellent, tolerates a wide range of functional groups.[6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution of these coupling reactions. Below are generalized protocols for the Suzuki and Stille couplings of an aryl iodide like this compound.
Generalized Suzuki Coupling Protocol
A flask is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[1] A suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 5 mL), is added. The mixture is then thoroughly degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by techniques like TLC or GC. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Generalized Stille Coupling Protocol
In a flame-dried flask under an inert atmosphere (e.g., argon), this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) are combined in an anhydrous solvent like toluene or DMF. The mixture is degassed and then heated. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature. The workup typically involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.[1]
Reaction Mechanisms and Workflow
The catalytic cycles of both the Suzuki and Stille couplings involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: Generalized experimental workflows for Suzuki and Stille coupling reactions.
The catalytic cycles illustrating the mechanistic pathways of both reactions are depicted below.
Caption: Catalytic cycles for the Suzuki and Stille cross-coupling reactions.
Conclusion
Both Suzuki and Stille couplings are powerful and versatile methods for C-C bond formation. For the coupling of this compound, the Suzuki reaction would generally be the first choice due to its use of less toxic reagents and simpler byproduct removal. However, if the coupling partner contains base-sensitive functional groups or if steric hindrance proves to be a challenge, the Stille coupling presents a robust and high-yielding alternative, provided that appropriate safety precautions are taken to handle the toxic organotin compounds. The ultimate decision will depend on the specific requirements of the synthesis, including the nature of the substrates, desired yield, and scalability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Assessment of Synthesized 1-Iodo-2-methoxynaphthalene
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-Iodo-2-methoxynaphthalene, a key building block in organic synthesis. As a direct comparison, this guide also evaluates 1-Bromo-2-methoxynaphthalene, a common alternative, offering insights into their respective impurity profiles and the analytical techniques best suited for their characterization.
Executive Summary
This compound and its bromo-analog are valuable reagents, often utilized in cross-coupling reactions to form complex organic molecules. The presence of impurities, such as unreacted starting materials or side-products, can significantly impact the yield and purity of subsequent reaction steps. This guide details the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the rigorous purity assessment of these compounds.
Comparative Purity Analysis
The primary impurity of concern in the synthesis of both this compound and 1-Bromo-2-methoxynaphthalene is the unreacted starting material, 2-methoxynaphthalene. Additionally, residual reagents and side-products from the halogenation reaction may be present. Commercially available 1-Bromo-2-methoxynaphthalene typically has a purity specification of 97-98% as determined by GC analysis.[1][2] The purity of synthesized this compound can be expected to be in a similar range, contingent on the purification method.
Table 1: Comparison of Physicochemical and Purity Data
| Property | This compound | 1-Bromo-2-methoxynaphthalene |
| Molecular Formula | C₁₁H₉IO | C₁₁H₉BrO |
| Molecular Weight | 284.09 g/mol | 237.09 g/mol |
| CAS Number | 32721-21-4 | 3401-47-6 |
| Typical Purity | ≥98% (by GC/HPLC) | 97-98% (by GC)[1][2] |
| Potential Impurities | 2-Methoxynaphthalene, residual iodinating agents, di-iodinated products | 2-Methoxynaphthalene, residual brominating agents, di-brominated products |
Spectroscopic and Chromatographic Comparison
NMR spectroscopy and mass spectrometry provide definitive structural confirmation and are powerful tools for identifying impurities.
Table 2: Comparative Spectroscopic Data
| Technique | This compound | 1-Bromo-2-methoxynaphthalene |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, J = 8.6 Hz, 1H), 7.83 (d, J = 8.9 Hz, 1H), 7.74 (d, J = 8.1 Hz, 1H), 7.55 (ddd, J = 8.4, 6.9, 1.1 Hz, 1H), 7.38 (m, 1H), 7.21 (d, J = 8.9 Hz, 1H), 4.03 (s, 3H) | δ 8.23 (d, J = 8.6 Hz, 1H), 7.84-7.73 (m, 3H), 7.59 (t, J = 15.4 Hz, 1H), 7.40 (t, J = 15.1 Hz, 1H), 7.28 (d, J = 9.0 Hz, 1H), 4.04 (s, 3H)[3] |
| ¹³C NMR (CDCl₃, 100.6 MHz) | δ 156.6, 135.6, 131.2, 130.4, 129.9, 128.2, 128.1, 124.3, 112.9, 87.7, 57.2 | δ 153.8, 133.2, 129.9, 129.0, 128.1, 127.8, 126.2, 124.3, 113.7, 108.7, 57.1[3] |
| Mass Spectrum (EI) | m/z 284.0 (M⁺) | m/z 236.0, 238.0 (M⁺, M⁺+2, characteristic bromine isotope pattern) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of the main component and detecting non-volatile impurities.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio may be optimized to achieve baseline separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 226 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).
-
Analysis: Inject 10 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities and confirming the molecular weight of the synthesized product.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample solution. The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the expected molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified reference standard.
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and compare the integration ratios to the expected values for the pure compound. Impurities will present as additional signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The number of signals should correspond to the number of unique carbon atoms in the molecule. The presence of extra signals indicates impurities.
-
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for assessing the purity of synthesized halomethoxynaphthalenes.
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Logical relationship for selecting analytical techniques for purity assessment.
Conclusion
The purity of synthesized this compound and its alternative, 1-Bromo-2-methoxynaphthalene, can be reliably assessed using a combination of chromatographic and spectroscopic techniques. HPLC provides accurate quantitative data on purity, while GC-MS confirms the molecular weight and identifies volatile impurities. NMR spectroscopy is indispensable for unambiguous structural confirmation and the identification of structurally related impurities. By employing the detailed protocols and workflows outlined in this guide, researchers can confidently determine the purity of their synthesized materials, ensuring the integrity of their subsequent research and development activities.
References
Navigating Unforeseen Pathways: A Comparative Guide to Byproducts in 1-Iodo-2-methoxynaphthalene Reactions
For researchers, scientists, and professionals in drug development, the efficiency and predictability of chemical reactions are paramount. 1-Iodo-2-methoxynaphthalene is a valuable building block in the synthesis of complex organic molecules, frequently employed in palladium-catalyzed cross-coupling reactions. However, the path to the desired product is not always direct, with unexpected byproducts often emerging. This guide provides a comparative analysis of the intended cross-coupling products versus common, unexpected byproducts, supported by experimental insights and detailed protocols for their characterization.
In typical cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, this compound is expected to react with a coupling partner to form a new carbon-carbon or carbon-heteroatom bond at the site of the iodine atom. However, two prevalent and often unexpected side reactions can compete with the desired transformation: homocoupling and dehalogenation.
Product and Byproduct Landscape
The primary intended product of a cross-coupling reaction involving this compound is the result of the formation of a new bond between the naphthalene core and the coupling partner. In contrast, homocoupling results in the dimerization of the starting material, while dehalogenation leads to the simple removal of the iodine atom.
| Compound | Structure | Molecular Weight ( g/mol ) | Formation Pathway | Impact on Synthesis |
| Expected Cross-Coupling Product (e.g., with Phenylboronic Acid) | 2-Methoxy-1-phenylnaphthalene | 234.29 | Palladium-catalyzed cross-coupling with a partner | Desired outcome, progression to the target molecule |
| Homocoupling Byproduct | 2,2'-Dimethoxy-1,1'-binaphthyl | 314.37 | Dimerization of the starting material | Reduces yield of the desired product, purification challenge |
| Dehalogenation Byproduct | 2-Methoxynaphthalene | 158.19 | Removal of the iodine atom, often by a hydride source | Reduces yield and introduces a difficult-to-separate impurity |
Quantitative Comparison of Reaction Outcomes
The distribution of products is highly dependent on the reaction conditions. Factors such as the catalyst system, base, solvent, temperature, and the exclusion of oxygen can significantly influence the prevalence of side reactions. While specific data for this compound is scarce in the literature, insights can be drawn from analogous compounds. For instance, the Ullmann homocoupling of the closely related 1-iodo-2-methoxybenzene has been reported to yield the homocoupled product in up to 43%. This underscores the propensity of such electron-rich aryl iodides to undergo this side reaction.
The following table presents a hypothetical, yet chemically plausible, comparison of product yields in a Suzuki coupling reaction under standard and optimized (oxygen-free) conditions.
| Reaction Condition | Expected Cross-Coupling Product Yield (%) | Homocoupling Byproduct Yield (%) | Dehalogenation Byproduct Yield (%) |
| Standard (Air-exposed) | 65 | 25 | 10 |
| Optimized (Thoroughly Degassed) | 90 | 5 | 5 |
Yields are hypothetical and for illustrative purposes. The homocoupling yield under standard conditions is informed by the observed high yield in the Ullmann reaction of a similar substrate.
Visualizing Reaction Pathways
The competition between the desired cross-coupling and the formation of byproducts can be visualized as a branching of the catalytic cycle.
Experimental Protocols
Representative Suzuki Coupling Reaction
Materials:
-
This compound (1.0 mmol, 284 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of Products and Byproducts by GC-MS
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (e.g., Agilent GC-MS system).
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Sample Preparation:
-
Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with 1 mL of ethyl acetate.
-
Filter the diluted sample through a small plug of silica gel to remove solid particles.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-500 m/z
Data Analysis:
-
Identify the peaks corresponding to the starting material, expected product, homocoupling byproduct, and dehalogenation byproduct by their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Visualizing the Experimental Workflow
The process of performing the reaction and analyzing the outcomes can be streamlined into a logical workflow.
A Comparative Guide to the Synthesis of Substituted 2-Methoxynaphthalenes
For researchers, scientists, and professionals in drug development, the efficient and versatile synthesis of substituted 2-methoxynaphthalenes is of significant interest due to their prevalence in biologically active molecules, including the well-known NSAID, Naproxen. This guide provides a comparative analysis of classical and modern synthetic routes to this important class of compounds, supported by experimental data and detailed methodologies.
Introduction to Synthetic Strategies
The functionalization of the 2-methoxynaphthalene core can be broadly approached through two main strategies:
-
Classical Methods: These well-established reactions, such as Williamson ether synthesis and Friedel-Crafts acylation, are often straightforward and utilize readily available reagents. They are particularly useful for introducing specific functional groups at defined positions.
-
Modern Cross-Coupling Reactions: Palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offer a powerful and versatile toolkit for creating a diverse range of substituted 2-methoxynaphthalenes. These methods are prized for their broad substrate scope and functional group tolerance, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.
This guide will compare these approaches using 6-bromo-2-methoxynaphthalene as a common starting material for cross-coupling reactions, alongside classical methods for the synthesis and functionalization of the 2-methoxynaphthalene scaffold.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for various synthetic routes to substituted 2-methoxynaphthalenes, allowing for a direct comparison of their efficiency and reaction conditions.
| Reaction Type | Starting Material(s) | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | | Williamson Ether Synthesis | 2-Naphthol, Dimethyl Carbonate | 2-Methoxynaphthalene | Mn2(CO)10, W(CO)6, or Co2(CO)8 | - | 180 | 1 | 99%[1] | | Williamson Ether Synthesis | 2-Naphthol, Dimethyl Sulfate | 2-Methoxynaphthalene | NaOH | Water | 70-80 | 1 | - | | Friedel-Crafts Acylation | 2-Methoxynaphthalene, Acetyl Chloride | 2-Acetyl-6-methoxynaphthalene | Anhydrous AlCl3 | Nitrobenzene | 10.5-13 | 2 + 12 | 45-48%[2] | | Grignard Reagent Formation & Oxidation | 6-Bromo-2-methoxynaphthalene | 6-Methoxy-2-naphthol | Mg, Trimethyl borate, H2O2 | THF | Reflux | - | 73-88%[3] | | Buchwald-Hartwig Amination | 2-Bromo-6-methylpyridine, Cyclohexane-1,2-diamine | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | [Pd2(dba)3], (±)-BINAP, NaOBu-t | Toluene | 80 | 4 | 60%[4] | | Suzuki-Miyaura Coupling | ortho-Bromoanilines, Boronic Esters | Substituted anilines | CataCXium A palladacycle, Cs2CO3 | 2-MeTHF/H2O | 80 | - | up to 95%[5] | | Sonogashira Coupling | Aryl Halides, Terminal Alkynes | Aryl Alkynes | NS-MCM-41-Pd, CuI, PPh3 | Toluene | 90 | - | up to 99% | | Heck Reaction | Aryl Halide, Alkene | Substituted Alkene | Pd(OAc)2, Ligand, Base | DMA | 140 | 40 | 54-88%[6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Williamson Ether Synthesis of 2-Methoxynaphthalene[1]
This classical method involves the methylation of 2-naphthol.
-
Materials: 2-Naphthol, Sodium Hydroxide (NaOH), Dimethyl Sulfate, Water, Ethanol.
-
Procedure:
-
Dissolve 0.5 g of 2-naphthol and 0.2 g of NaOH in 5 ml of distilled water in a beaker by heating on a wire gauze to obtain a clear solution.
-
Cool the solution to 10-15°C and add 0.35 ml of dimethyl sulfate dropwise.
-
After the addition is complete, warm the mixture for one hour at 70-80°C and then cool.
-
Filter the product and wash it with a 10% sodium hydroxide solution and then with water.
-
Dry the crude product and recrystallize from ethanol.
-
Friedel-Crafts Acylation of 2-Methoxynaphthalene[2]
This reaction introduces an acetyl group, a key step in the synthesis of Naproxen.
-
Materials: 2-Methoxynaphthalene, Anhydrous Aluminum Chloride (AlCl3), Acetyl Chloride, Nitrobenzene, Chloroform, Methanol, Hydrochloric Acid (HCl).
-
Procedure:
-
In a flask, dissolve 43 g of anhydrous aluminum chloride in 200 ml of dry nitrobenzene.
-
Add 39.5 g of finely ground 2-methoxynaphthalene.
-
Cool the stirred solution to approximately 5°C using an ice bath.
-
Add 25 g of redistilled acetyl chloride dropwise over 15–20 minutes, maintaining the internal temperature between 10.5 and 13°C.
-
Continue stirring in the ice bath for 2 hours, then allow the mixture to stand at room temperature for at least 12 hours.
-
Work-up involves pouring the reaction mixture into a mixture of crushed ice and concentrated HCl, followed by extraction with chloroform and purification by distillation and recrystallization from methanol.
-
Buchwald-Hartwig Amination of an Aryl Bromide (General Protocol)[4]
This modern method allows for the formation of a C-N bond. The following is a general procedure that can be adapted for 6-bromo-2-methoxynaphthalene.
-
Materials: Aryl Bromide (e.g., 6-bromo-2-methoxynaphthalene), Amine, Palladium Precatalyst (e.g., [Pd2(dba)3]), Phosphine Ligand (e.g., (±)-BINAP), Sodium tert-butoxide (NaOBu-t), Toluene.
-
Procedure:
-
To a Schlenk flask, add the aryl bromide, amine, palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Add dry toluene to the flask under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture with stirring for the specified time and temperature (e.g., 80°C for 4 hours).
-
After cooling to room temperature, the reaction is worked up by adding a suitable solvent (e.g., diethyl ether), washing with brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The product is then purified by recrystallization or chromatography.
-
Suzuki-Miyaura Coupling of an Aryl Bromide (General Protocol)[5]
This versatile reaction forms a C-C bond between an aryl halide and a boronic acid or ester.
-
Materials: Aryl Bromide (e.g., 6-bromo-2-methoxynaphthalene), Boronic Acid or Ester, Palladium Catalyst (e.g., CataCXium A palladacycle), Base (e.g., Cs2CO3), Solvent (e.g., 2-MeTHF/H2O).
-
Procedure:
-
In a reaction vessel, combine the aryl bromide, boronic acid or ester, palladium catalyst, and base.
-
Add the solvent system to the mixture.
-
Heat the reaction mixture to the specified temperature (e.g., 80°C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled and worked up by extraction with an organic solvent, washing, drying, and solvent evaporation.
-
The final product is purified by chromatography or recrystallization.
-
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and validation of substituted 2-methoxynaphthalenes, highlighting the key decision-making and experimental stages.
Caption: Synthetic workflow for substituted 2-methoxynaphthalenes.
Conclusion
The choice of synthetic route to substituted 2-methoxynaphthalenes depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Classical methods like Williamson ether synthesis and Friedel-Crafts acylation are highly effective for specific transformations. However, for the generation of diverse libraries of compounds, modern palladium-catalyzed cross-coupling reactions offer unparalleled versatility and efficiency. The data and protocols presented in this guide provide a solid foundation for researchers to select and optimize the most appropriate synthetic strategy for their specific needs.
References
- 1. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Ligand Landscape for 1-Iodo-2-methoxynaphthalene Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of ligands is paramount to achieving optimal outcomes in palladium-catalyzed cross-coupling reactions. This guide offers a comparative overview of the efficacy of various ligands in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving 1-iodo-2-methoxynaphthalene. Due to a lack of direct comparative experimental data for this specific substrate, this guide extrapolates from established protocols for structurally similar aryl iodides to provide a predictive performance benchmark.
The choice of ligand in a cross-coupling reaction profoundly influences catalytic activity, stability, selectivity, and substrate scope. The steric and electronic properties of the phosphine ligands, in particular, play a crucial role in the key steps of the catalytic cycle, including oxidative addition and reductive elimination. This document aims to provide a foundational resource for ligand selection and reaction optimization when working with this compound.
Performance Comparison of Ligands in Cross-Coupling Reactions
The following tables summarize the anticipated performance of different ligands in four common cross-coupling reactions with this compound, based on data from analogous aryl iodide systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For electron-rich and sterically hindered aryl iodides like this compound, bulky and electron-rich phosphine ligands are generally preferred to facilitate the catalytic cycle.
| Ligand | Palladium Precursor | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |
| SPhos | Pd(OAc)₂ | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | >95 |
| XPhos | Pd₂(dba)₃ | 4-Tolylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >90 |
| P(t-Bu)₃ | Pd(OAc)₂ | 2-Furylboronic acid | Cs₂CO₃ | THF | 80 | 16 | 85-95 |
| dppf | PdCl₂(dppf) | Naphthylboronic acid | K₂CO₃ | DMF | 90 | 24 | 80-90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical to accommodate a wide range of amine coupling partners and to overcome the challenges associated with C-N bond formation.
| Ligand | Palladium Precursor | Amine | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |
| BrettPhos | Pd₂(dba)₃ | Morpholine | NaOtBu | Toluene | 100 | 18 | >95 |
| RuPhos | Pd(OAc)₂ | Aniline | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 90-98 |
| JohnPhos | Pd(OAc)₂ | Benzylamine | LiHMDS | THF | 80 | 16 | 85-95 |
| Xantphos | Pd₂(dba)₃ | Indole | Cs₂CO₃ | Toluene | 100 | 24 | 80-90 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Both copper-cocatalyzed and copper-free conditions have been developed, with ligand choice being crucial for efficiency and for preventing undesirable side reactions like alkyne homocoupling.
| Ligand | Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | RT | 6 | >90 |
| XPhos | Pd(OAc)₂ / CuI | 1-Octyne | DIPA | Toluene | 60 | 12 | 85-95 |
| cataCXium® A | Pd(OAc)₂ | Trimethylsilylacetylene | Cs₂CO₃ | 1,4-Dioxane | 80 | 18 | >90 (Copper-free) |
| SPhos | Pd₂(dba)₃ | Propiolic acid ethyl ester | K₂CO₃ | DMF | 100 | 24 | 80-90 (Copper-free) |
Heck Coupling
The Heck coupling reaction forms a C-C bond between an aryl halide and an alkene. Ligand selection influences not only the reaction rate but also the regioselectivity of the alkene insertion.
| Ligand | Palladium Precursor | Alkene | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |
| P(o-tol)₃ | Pd(OAc)₂ | Styrene | Et₃N | DMF | 100 | 24 | 85-95 |
| P(t-Bu)₃ | Pd₂(dba)₃ | n-Butyl acrylate | K₂CO₃ | DMA | 120 | 16 | >90 |
| dppf | PdCl₂(dppf) | Acrylonitrile | NaOAc | NMP | 110 | 24 | 80-90 |
| Ligand-free | Pd/C | Methyl acrylate | Et₃N | Toluene | 100 | 48 | 70-80 |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions. Optimization of specific parameters such as reagent stoichiometry, temperature, and reaction time may be necessary for this compound.
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reagent Preparation: In a glovebox, an oven-dried vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 1.1-2.2 mol%).
-
Reaction Setup: To the vial is added this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: The vial is sealed with a septum, removed from the glovebox, and the anhydrous solvent (e.g., toluene, 0.1-0.5 M) is added via syringe.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., room temperature to 100 °C) and monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional): In a glovebox, the palladium precursor and the ligand are stirred in the reaction solvent for 10-15 minutes.
-
Reaction Setup: To the catalyst mixture (or a new vial), add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) to achieve the desired concentration.
-
Reaction Execution: The reaction vessel is sealed and heated to the specified temperature (e.g., 80-110 °C) with stirring for the indicated time.
-
Work-up: After cooling, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent (e.g., CH₂Cl₂).
-
Purification: The organic layer is separated, dried, and concentrated. The product is then purified by chromatography.
General Procedure for a Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon) is added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and if applicable, the copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and the anhydrous solvent (e.g., THF or DMF) are added.
-
Base Addition: The amine base (e.g., Et₃N or DIPA, 2.0-3.0 equiv.) is added via syringe.
-
Reaction Execution: The reaction is stirred at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed.
-
Work-up: The reaction mixture is diluted with an organic solvent and washed with saturated aqueous NH₄Cl solution and brine.
-
Purification: The organic phase is dried, concentrated, and the residue is purified by column chromatography.
General Procedure for a Heck Coupling
-
Reaction Setup: A reaction tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if used), the base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.), and this compound (1.0 equiv.).
-
Reagent Addition: The alkene (1.1-2.0 equiv.) and the solvent (e.g., DMF or DMA) are added.
-
Reaction Execution: The tube is sealed and heated to the required temperature (e.g., 100-140 °C) for the specified duration.
-
Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine.
-
Purification: The solvent is removed in vacuo, and the product is purified by chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further aid in the conceptualization of these reactions, the following diagrams illustrate a general experimental workflow and the fundamental catalytic cycle of a cross-coupling reaction.
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: The fundamental catalytic cycle for a generic cross-coupling reaction.
Safety Operating Guide
Navigating the Safe Disposal of 1-Iodo-2-methoxynaphthalene: A Guide for Laboratory Professionals
The proper handling and disposal of 1-Iodo-2-methoxynaphthalene are critical for ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the safe disposal of this halogenated aromatic compound, emphasizing regulatory compliance and best practices. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to be familiar with its potential hazards and to implement appropriate safety measures. This compound should be handled as a hazardous substance.
Personal Protective Equipment (PPE) and Handling Summary
| Precaution Category | Specific Recommendations | Source |
| Ventilation | All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] | BenchChem, CDN Isotopes, HSC Chemistry |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1][3] | BenchChem, HSC Chemistry |
| Hand Protection | Wear chemical-resistant nitrile gloves.[1][2] Contaminated gloves should be disposed of after use.[2] | CDN Isotopes, HSC Chemistry |
| Skin Protection | A standard lab coat or impervious clothing should be worn to prevent skin contact.[1][2] | CDN Isotopes, HSC Chemistry |
| Respiratory | No special respiratory protection is needed under normal use with adequate ventilation.[4] | Fisher Scientific |
| General Hygiene | Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[4][5] | Fisher Scientific, MedchemExpress |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal facility.[3] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.[1][2][3]
-
Segregation : As a halogenated aromatic compound, this compound waste must be collected separately from non-halogenated organic waste.[1][7][8] Keep it segregated from incompatible materials such as strong oxidizing agents.[4][5]
-
Waste Container : Use a dedicated, properly labeled, and leak-proof container specifically for "Halogenated Organic Waste".[1][8][9] The container must be chemically compatible and kept tightly sealed when not in use.[4][7][9]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[3][7][9] Ensure all chemical constituents and their approximate percentages are listed on the tag.[8][9]
-
Storage : Store the sealed waste container in a designated and properly segregated satellite accumulation area.[7][9] The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[4][10]
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][7] All waste must be handled in accordance with local, state, and federal regulations.[11]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills : For small spills, ensure adequate ventilation and wear appropriate PPE.[2][4] Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[3][4] Collect the absorbent material and spilled substance into a suitable, closed container for disposal as hazardous waste.[2][4][12]
-
Large Spills : For larger spills, evacuate the area immediately.[3] Prevent the spillage from entering drains or water courses.[2][11] Alert your institution's emergency responders or EHS office for assistance.[3][11]
Experimental Protocols: In-Laboratory Neutralization
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe handling and disposal of this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. home.miracosta.edu [home.miracosta.edu]
Essential Safety and Operational Guide for Handling 1-Iodo-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Iodo-2-methoxynaphthalene in a laboratory setting. Given the identified hazards of this compound, adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2][3]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].
Signal Word: Danger[1]
Hazard Pictograms:
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉IO | [1][3][4][5] |
| Molecular Weight | 284.09 g/mol | [1][3][4] |
| Physical State | Solid | [2] |
| Appearance | Off-white to white solid | [2] |
| Melting Point | 88 °C | [4] |
| Boiling Point | 348.1 °C at 760 mmHg | [2][4] |
| Density | 1.674 g/cm³ | [2][4] |
| Flash Point | 164.3 °C | [4] |
| Storage Temperature | 2-8°C | [4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory environment.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the specific manipulations involved.
-
Engineering Controls: Ensure a properly functioning chemical fume hood is available. All handling of this compound should be performed within the fume hood to minimize inhalation exposure.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The following table details the recommended equipment based on the known hazards.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye damage[1]. |
| Skin Protection | - Gloves: Wear nitrile or neoprene gloves. Dispose of contaminated gloves after use. - Lab Coat: A chemically resistant lab coat should be worn and buttoned completely. | To prevent skin contact which can cause irritation[1]. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection may not be required. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or better) should be used. | To protect against respiratory tract irritation[1]. |
Handling Procedure
-
Transporting: Transport this compound in a sealed, shatter-resistant secondary container.
-
Weighing and Dispensing:
-
Perform all weighing and dispensing activities inside a chemical fume hood.
-
Use a disposable weighing dish or tare a sealed container to avoid contaminating balances.
-
Handle the solid carefully to minimize dust generation.
-
-
Experimental Setup:
-
Set up all apparatus within the chemical fume hood before introducing the compound.
-
Ensure all glassware is free of defects.
-
Keep containers of this compound closed when not in use.
-
Post-Handling Procedures
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[3][6].
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated weighing dishes, and disposable PPE, should be collected in a designated, labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Container Management
-
Use waste containers that are chemically compatible with this compound.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.
Final Disposal
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflows
To further clarify the operational procedures, the following diagrams illustrate the safe handling workflow and the logic for selecting appropriate personal protective equipment.
Caption: Workflow for the safe handling of this compound.
Caption: PPE selection based on the hazards of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

